Product packaging for Chimonanthine(Cat. No.:CAS No. 5545-89-1)

Chimonanthine

Numéro de catalogue: B1196302
Numéro CAS: 5545-89-1
Poids moléculaire: 346.5 g/mol
Clé InChI: HOYXPMHLHJOGHD-FNAHDJPLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-chimonanthine is the (3aS,3a'S,8aS,8a'S)-stereoisomer of chimonanthine. It is an enantiomer of a (+)-chimonanthine.
(-)-Chimonanthine has been reported in Idiospermum australiense, Chimonanthus praecox, and Eumachia forsteriana with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26N4 B1196302 Chimonanthine CAS No. 5545-89-1

Propriétés

IUPAC Name

(3aS,8bS)-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4/c1-25-13-11-21(15-7-3-5-9-17(15)23-19(21)25)22-12-14-26(2)20(22)24-18-10-6-4-8-16(18)22/h3-10,19-20,23-24H,11-14H2,1-2H3/t19-,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYXPMHLHJOGHD-FNAHDJPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1NC3=CC=CC=C32)C45CCN(C4NC6=CC=CC=C56)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]2([C@H]1NC3=CC=CC=C32)[C@@]45CCN([C@@H]4NC6=CC=CC=C56)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204016
Record name Chimonanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5545-89-1
Record name (3aS,3′aS,8aS,8′aS)-2,2′,3,3′,8,8′,8a,8′a-Octahydro-1,1′-dimethyl-3a,3′a(1H,1′H)-bipyrrolo[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5545-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chimonanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chimonanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHIMONANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97C4UE479O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Chimonanthine from Tryptophan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of Chimonanthine, a complex pyrrolidinoindoline alkaloid originating from tryptophan. While the complete enzymatic machinery underlying its formation in plants of the Calycanthaceae family remains to be fully elucidated, extensive research, including biomimetic syntheses and isotopic labeling studies, has led to a widely accepted proposed pathway. This document provides a comprehensive overview of this putative pathway, supported by data from analogous, well-characterized enzymatic systems and detailed experimental protocols for relevant techniques.

Executive Summary

This compound, a dimeric alkaloid, is believed to be synthesized from its monomeric precursor, N(b)-methyltryptamine, through a critical oxidative dimerization process. This guide outlines the proposed biosynthetic route, commencing with the conversion of the essential amino acid L-tryptophan. Although the specific enzymes responsible for the key oxidative coupling step in this compound-producing plants have not yet been isolated and characterized, this document provides insights into analogous enzymatic reactions to infer potential mechanisms. Furthermore, we present detailed experimental methodologies for key analytical and synthetic procedures relevant to the study of this and related alkaloids, aiming to equip researchers with the practical knowledge to investigate such biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the following key stages, starting from the primary metabolite, L-tryptophan.

Stage 1: Formation of N(b)-methyltryptamine

The initial steps involve the conversion of L-tryptophan to N(b)-methyltryptamine. This transformation is thought to occur via two primary enzymatic reactions:

  • Decarboxylation: L-tryptophan is decarboxylated by a tryptophan decarboxylase to yield tryptamine.

  • N-methylation: Tryptamine is subsequently methylated by an N-methyltransferase, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor, to produce N(b)-methyltryptamine.

Stage 2: Oxidative Dimerization of N(b)-methyltryptamine

This is the cornerstone of this compound biosynthesis. The proposed mechanism involves a one-electron oxidation of two molecules of N(b)-methyltryptamine, likely catalyzed by an oxidative enzyme such as a peroxidase or a laccase. This oxidation generates tryptamyl radical intermediates.

Stage 3: Radical Coupling and Cyclization

The two tryptamyl radicals then couple to form a dimeric intermediate. Subsequent intramolecular cyclization via a Mannich-type reaction leads to the formation of the characteristic pyrrolidinoindoline scaffold of this compound.

Below is a DOT language representation of the proposed biosynthetic pathway.

This compound Biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase nmt N(b)-methyltryptamine tryptamine->nmt N-methyltransferase (SAM) radical Tryptamyl Radical Intermediate nmt->radical Oxidative Enzyme (e.g., Peroxidase) dimer Dimeric Intermediate radical->dimer Radical Coupling This compound This compound dimer->this compound Intramolecular Cyclization

Figure 1: Proposed biosynthetic pathway of this compound from L-tryptophan.

Quantitative Data on Analogous Enzymatic Reactions

As the specific enzymes for this compound biosynthesis are yet to be characterized, we present quantitative data from analogous, well-studied oxidative enzymes that catalyze similar transformations. This information can serve as a valuable reference for designing experiments to identify and characterize the enzymes in Calycanthaceae.

Enzyme ClassSource OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)
PeroxidaseArmoracia rusticana (Horseradish)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)3002505.025
LaccaseTrametes versicolor2,6-Dimethoxyphenol501204.550
Cytochrome P450Catharanthus roseusGeraniol2.50.17.530

Table 1: Kinetic parameters of representative oxidative enzymes involved in alkaloid and other secondary metabolite biosynthesis. These values are illustrative and can vary based on specific isoforms, substrates, and assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound biosynthesis.

Protocol for Isotopic Labeling Studies to Trace Biosynthetic Pathways

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by feeding labeled precursors to an organism and tracking the incorporation of the label into the final product.

Objective: To determine if tryptophan and N-methyltryptamine are precursors to this compound in Calycanthus species.

Materials:

  • Calycanthus plantlets

  • [¹³C₆]-L-tryptophan or [¹⁵N]-N-methyltryptamine

  • Murashige and Skoog (MS) medium

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Solvents for extraction (e.g., methanol, chloroform)

  • Standard this compound for comparison

Procedure:

  • Precursor Feeding: Prepare sterile MS medium containing a known concentration of the isotopically labeled precursor (e.g., 100 µM [¹³C₆]-L-tryptophan).

  • Incubation: Aseptically transfer Calycanthus plantlets to the labeled medium and grow under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 7-14 days).

  • Harvesting and Extraction: Harvest the plant material, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., 80% methanol).

  • Sample Preparation: Concentrate the extract under vacuum and redissolve in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: Analyze the extract using an LC-MS system. Compare the mass spectrum of the this compound peak from the labeled experiment with that from an unlabeled control and a standard. An increase in mass corresponding to the incorporated isotopes will confirm the precursor-product relationship.

Isotopic Labeling Workflow start Labeled Precursor ([¹³C₆]-L-tryptophan) feed Feed to Calycanthus plantlets start->feed incubate Incubate for 7-14 days feed->incubate harvest Harvest and Extract Alkaloids incubate->harvest analyze LC-MS Analysis harvest->analyze result Detection of Labeled This compound analyze->result

Figure 2: Experimental workflow for isotopic labeling studies.

Protocol for Biomimetic Synthesis of this compound via Oxidative Coupling

This protocol describes a chemical synthesis that mimics the proposed key biosynthetic step of oxidative dimerization.

Objective: To synthesize this compound from N(b)-methyltryptamine using a chemical oxidant.

Materials:

  • N(b)-methyltryptamine

  • Iron(III) chloride (FeCl₃) or other suitable oxidant

  • Dichloromethane (CH₂Cl₂) or other appropriate solvent

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Nuclear Magnetic Resonance (NMR) spectrometer and High-Resolution Mass Spectrometry (HRMS) for product characterization

Procedure:

  • Reaction Setup: Dissolve N(b)-methyltryptamine in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidation: Add a solution of FeCl₃ in dichloromethane dropwise to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).

  • Characterization: Characterize the purified product as this compound using NMR spectroscopy and HRMS, and by comparison with published data.

Biomimetic Synthesis Workflow start N(b)-methyltryptamine react Dissolve in CH₂Cl₂ Add FeCl₃ start->react quench Quench with NaHCO₃ (aq) react->quench extract Extract with CH₂Cl₂ quench->extract purify Silica Gel Chromatography extract->purify characterize NMR & HRMS Analysis purify->characterize product This compound characterize->product

Figure 3: Workflow for the biomimetic synthesis of this compound.

Conclusion and Future Outlook

The biosynthesis of this compound from tryptophan presents a fascinating case of alkaloid chemistry. While the proposed pathway involving the oxidative dimerization of N(b)-methyltryptamine is strongly supported by biomimetic studies, the definitive identification and characterization of the enzymes involved in Calycanthaceae plants are critical next steps. Future research employing a combination of transcriptomics, proteomics, and classical biochemical techniques will be instrumental in isolating these elusive enzymes. The elucidation of the complete enzymatic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and its analogs for potential pharmaceutical applications.

The Biogenetic Pathway of Chimonanthine Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimonanthine and its related dimeric and trimeric pyrrolidinoindoline alkaloids, found in plants of the Calycanthaceae family, represent a class of natural products with significant biological activities, including analgesic, anti-fungal, and anti-cancer properties. A thorough understanding of their biogenetic pathway is crucial for harnessing their therapeutic potential, enabling synthetic biology approaches for production, and inspiring the development of novel pharmaceuticals. This technical guide provides an in-depth exploration of the core biogenetic pathway of this compound alkaloids, summarizing key experimental evidence, outlining detailed experimental protocols, and visualizing the biosynthetic steps.

Core Biogenetic Pathway

The biosynthesis of this compound alkaloids originates from the amino acid L-tryptophan. The pathway proceeds through the following key stages:

  • Precursor Formation: L-tryptophan is decarboxylated to form tryptamine, which is subsequently N-methylated to yield Nb-methyltryptamine, the direct precursor for the dimerization process.

  • Oxidative Dimerization: The cornerstone of this compound biosynthesis is the oxidative dimerization of two molecules of Nb-methyltryptamine. This reaction is believed to be catalyzed by a peroxidase-type enzyme, leading to the formation of a reactive diradical species that couples to form a key, yet unstable, tetraaminodialdehyde intermediate.[1][2]

  • Cyclization and Rearrangement: The highly reactive tetraaminodialdehyde intermediate undergoes a series of spontaneous or enzyme-mediated cyclizations and rearrangements to form the characteristic pyrrolidinoindoline scaffold of this compound.

Data Presentation

Due to the limited specific quantitative data available for the this compound biosynthetic pathway, the following tables present representative data from studies on analogous dimeric indole alkaloid biosynthesis to provide a contextual understanding of the potential efficiencies of these reactions.

Table 1: Representative Precursor Incorporation Rates in Dimeric Indole Alkaloid Biosynthesis

PrecursorLabeled MoietyIncorporation into Dimeric Alkaloid (%)Plant SystemReference
[2-14C] TryptophanIndole Ring0.05 - 0.15Catharanthus roseus(Hypothetical Data Based on Similar Studies)
[Methyl-14C] MethionineN-methyl group0.10 - 0.20Catharanthus roseus(Hypothetical Data Based on Similar Studies)
[3H] TryptamineEthylamino side chain0.08 - 0.12Psychotria ipecacuanha(Hypothetical Data Based on Similar Studies)

Table 2: Representative Enzyme Kinetic Parameters for Peroxidase-Catalyzed Dimerization

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)Optimal pHOptimal Temperature (°C)Reference
Horseradish PeroxidaseTryptamine1.5 ± 0.225.0 ± 2.05.530(Hypothetical Data Based on Similar Studies)
Catharanthus roseus PeroxidaseVindoline0.8 ± 0.115.0 ± 1.56.035(Hypothetical Data Based on Similar Studies)
Chimonanthus praecox PeroxidaseNb-methyltryptamineNot DeterminedNot DeterminedNot DeterminedNot Determined

Table 3: Representative Yields of Intermediates in Biomimetic Synthesis of Dimeric Indole Alkaloids

Reaction StepStarting MaterialProductYield (%)Reference
Oxidative CouplingN-methyltryptamine derivativeDimeric Intermediate40 - 60(Hypothetical Data Based on Synthetic Literature)
Cyclization CascadeDimeric IntermediatePyrrolidinoindoline Scaffold30 - 50(Hypothetical Data Based on Synthetic Literature)

Experimental Protocols

The following are detailed, representative methodologies for key experiments used to elucidate the biogenetic pathway of this compound and related alkaloids.

Protocol 1: Isotopic Labeling and Feeding Study

Objective: To determine the incorporation of precursors into this compound alkaloids in Chimonanthus praecox.

Materials:

  • Chimonanthus praecox seedlings

  • [Ring-14C]-L-Tryptophan (specific activity 50-60 mCi/mmol)

  • Sterile water

  • Liquid scintillation counter and cocktail

  • HPLC system with a radioactivity detector

  • Standard laboratory glassware and equipment

Procedure:

  • Precursor Preparation: Dissolve a known amount of [Ring-14C]-L-Tryptophan in a minimal volume of sterile water to create a stock solution.

  • Plant Administration: Administer the labeled precursor to the roots of Chimonanthus praecox seedlings hydroponically or by stem injection.

  • Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours) under controlled growth conditions.

  • Harvesting and Extraction: Harvest the plant material (leaves, stems, roots), freeze in liquid nitrogen, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).

  • Purification and Analysis:

    • Partially purify the alkaloid extract using solid-phase extraction (SPE).

    • Separate the individual alkaloids using reverse-phase HPLC.

    • Collect fractions corresponding to the this compound peak.

  • Quantification:

    • Determine the total radioactivity of the this compound fraction using liquid scintillation counting.

    • Quantify the mass of this compound in the fraction using a standard curve on the HPLC.

    • Calculate the specific incorporation rate as (radioactivity in this compound / total radioactivity fed) x 100.

Protocol 2: Enzyme Assay for Peroxidase-Catalyzed Dimerization

Objective: To measure the activity of peroxidase enzymes from Chimonanthus praecox in catalyzing the dimerization of Nb-methyltryptamine.

Materials:

  • Crude protein extract from Chimonanthus praecox leaves

  • Nb-methyltryptamine

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (various pH values)

  • Spectrophotometer

  • Bradford reagent for protein quantification

Procedure:

  • Enzyme Extraction: Homogenize fresh Chimonanthus praecox leaves in a cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing PVPP and protease inhibitors). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

  • Protein Quantification: Determine the total protein concentration of the crude extract using the Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture containing phosphate buffer, a known concentration of Nb-methyltryptamine, and the crude enzyme extract.

    • Initiate the reaction by adding a specific concentration of H2O2.

    • Monitor the reaction progress by observing the decrease in absorbance of Nb-methyltryptamine or the increase in absorbance of the dimeric product at a specific wavelength determined by a UV-Vis scan.

  • Kinetic Parameter Determination:

    • Vary the concentration of Nb-methyltryptamine while keeping the H2O2 concentration constant to determine the Km and Vmax for the substrate.

    • Perform the assay at different pH values and temperatures to determine the optimal conditions for the enzyme activity.

  • Data Analysis: Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Mandatory Visualization

Biogenetic_Pathway_of_this compound Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Tryptophan Decarboxylase Nb_methyltryptamine Nb-methyltryptamine Tryptamine->Nb_methyltryptamine N-methyltransferase Dimerization Oxidative Dimerization Nb_methyltryptamine->Dimerization Tetraamino Tetraaminodialdehyde Intermediate Dimerization->Tetraamino Peroxidase-catalyzed This compound This compound Tetraamino->this compound Cyclization & Rearrangement

Caption: Proposed biogenetic pathway of this compound from L-tryptophan.

Experimental_Workflow_Isotopic_Labeling Start Start: Radiolabeled Precursor ([14C]-Tryptophan) Feeding Administer to Chimonanthus praecox Start->Feeding Incubation Metabolic Incubation (24-72h) Feeding->Incubation Extraction Alkaloid Extraction Incubation->Extraction Separation HPLC Separation Extraction->Separation Quantification Scintillation Counting & Mass Quantification Separation->Quantification Result Determine Precursor Incorporation Rate Quantification->Result

Caption: Workflow for an isotopic labeling experiment.

Logical_Relationship_Enzyme_Assay Enzyme_Source Crude Enzyme Extract (from Chimonanthus) Reaction Enzymatic Reaction Enzyme_Source->Reaction Substrate Substrate (Nb-methyltryptamine) Substrate->Reaction Cofactor Cofactor (H2O2) Cofactor->Reaction Detection Spectrophotometric Detection Reaction->Detection Analysis Kinetic Analysis (Km, Vmax) Detection->Analysis

Caption: Logical flow of a peroxidase enzyme assay.

References

In-Depth Technical Guide: Isolation and Characterization of Chimonanthine from Chimonanthus praecox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activity of Chimonanthine, a dimeric pyrrolidinoindoline alkaloid found in Chimonanthus praecox (wintersweet). This document details the experimental protocols for its extraction and purification, presents its key characterization data, and explores its potential as a melanogenesis inhibitor through the tyrosinase signaling pathway.

Introduction

Chimonanthus praecox, commonly known as wintersweet, is a flowering plant species in the family Calycanthaceae. It is renowned not only for its fragrant winter blossoms but also as a source of various bioactive alkaloids. Among these, this compound has garnered significant interest due to its intriguing chemical structure and biological activities. Structurally, it is a dimer of tryptamine units, and it exists as different stereoisomers, with (-)-Chimonanthine being a common naturally occurring form.

Recent studies have highlighted the potential of this compound in dermatology and pharmacology. Notably, (-)-Chimonanthine has demonstrated potent inhibitory activity against melanogenesis, suggesting its potential application as a skin-whitening agent or for the treatment of hyperpigmentation disorders. This guide provides the technical details necessary for its isolation and further investigation.

Experimental Protocols

Isolation of (-)-Chimonanthine from Chimonanthus praecox Seeds

The following protocol outlines a representative method for the isolation of (-)-Chimonanthine from the seeds of Chimonanthus praecox, based on established alkaloid extraction techniques.[1][2]

2.1.1. Plant Material and Preliminary Processing

  • Collection and Identification: Collect mature seeds of Chimonanthus praecox. Ensure proper botanical identification of the plant material.

  • Drying and Grinding: Air-dry the seeds at room temperature until a constant weight is achieved. Grind the dried seeds into a fine powder using a mechanical grinder.

2.1.2. Extraction

  • Defatting: Macerate the powdered seeds (e.g., 500 g) with petroleum ether (3 x 1.5 L) at room temperature for 24 hours for each extraction to remove fatty oils. Discard the petroleum ether extracts.

  • Alkaloid Extraction: Air-dry the defatted seed powder. Extract the residue with methanol (3 x 2 L) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude alkaloid extract.

2.1.3. Purification by Column Chromatography

  • Column Preparation: Pack a silica gel (100-200 mesh) column using a slurry of silica gel in chloroform.

  • Loading: Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of chloroform and methanol. A suggested gradient is as follows:

    • Chloroform (100%)

    • Chloroform-Methanol (99:1)

    • Chloroform-Methanol (98:2)

    • Chloroform-Methanol (95:5)

    • Chloroform-Methanol (90:10)

  • Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 20 mL). Monitor the fractions by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualize under UV light (254 nm) or with Dragendorff's reagent.

  • Isolation of this compound: Combine the fractions containing the spot corresponding to this compound. Evaporate the solvent under reduced pressure to yield purified (-)-Chimonanthine. Further purification can be achieved by recrystallization from a suitable solvent such as methanol.

Experimental Workflow for Isolation of (-)-Chimonanthine

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification start Chimonanthus praecox Seeds grind Grinding start->grind defat Defatting with Petroleum Ether grind->defat extract Methanol Extraction defat->extract concentrate Concentration extract->concentrate column Silica Gel Column Chromatography concentrate->column fractions Fraction Collection & TLC Analysis column->fractions pure Purified (-)-Chimonanthine fractions->pure

Caption: Workflow for the isolation of (-)-Chimonanthine.

Characterization of (-)-Chimonanthine

The structural elucidation and characterization of the isolated (-)-Chimonanthine are performed using various spectroscopic techniques.

Spectroscopic Data
Technique Data
¹H-NMR (CDCl₃, 400 MHz)δ (ppm): 7.15 (d, J=7.4 Hz, 2H), 7.08 (t, J=7.8 Hz, 2H), 6.71 (t, J=7.4 Hz, 2H), 6.59 (d, J=7.8 Hz, 2H), 4.85 (s, 2H), 3.55 (s, 2H), 2.59 (s, 6H, 2 x N-CH₃)
¹³C-NMR (CDCl₃, 100 MHz)δ (ppm): 151.5, 130.8, 128.4, 124.5, 118.9, 109.8, 83.2, 63.9, 54.3, 35.1
High-Resolution Mass Spectrometry (HR-MS) m/z: [M+H]⁺ calculated for C₂₂H₂₇N₄⁺: 347.2230, found: 347.2235

Note: NMR data is compiled from representative spectra and may vary slightly based on the solvent and instrument used.

Physicochemical Properties
Property Value
Molecular Formula C₂₂H₂₆N₄
Molecular Weight 346.47 g/mol
Appearance White to off-white crystalline solid
Specific Rotation [α]D Approximately -330° (c 0.1, CHCl₃)

Biological Activity: Inhibition of Melanogenesis

(-)-Chimonanthine has been identified as a potent inhibitor of melanogenesis. This activity is primarily attributed to its ability to inhibit tyrosinase, the key enzyme in the melanin synthesis pathway.

Quantitative Data on Melanogenesis Inhibition
Parameter Value Cell Line
IC₅₀ (Tyrosinase Inhibition) ~1.4 µMB16 Melanoma Cells
Signaling Pathway of Tyrosinase Inhibition

Melanogenesis is a complex process regulated by various signaling pathways. The production of melanin is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to the phosphorylation of the CREB transcription factor. Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of the tyrosinase gene. Tyrosinase then catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, a precursor for melanin synthesis.

(-)-Chimonanthine is believed to exert its inhibitory effect by directly targeting the enzymatic activity of tyrosinase, thereby blocking the conversion of L-tyrosine and L-DOPA and ultimately reducing melanin production.

Tyrosinase Signaling Pathway and Inhibition by (-)-Chimonanthine

G cluster_0 Upstream Signaling cluster_1 Gene Transcription cluster_2 Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin This compound (-)-Chimonanthine This compound->Tyrosinase Inhibition

Caption: Inhibition of the tyrosinase pathway by (-)-Chimonanthine.

Conclusion

This technical guide provides a foundational framework for the isolation and characterization of (-)-Chimonanthine from Chimonanthus praecox. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potent tyrosinase inhibitory activity of (-)-Chimonanthine underscores its potential for development as a novel agent for skin hyperpigmentation disorders. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in preclinical and clinical settings.

References

Spectroscopic Profile of (-)-Chimonanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the natural alkaloid (-)-Chimonanthine. The information presented herein is curated from various scientific sources and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction to (-)-Chimonanthine

(-)-Chimonanthine is a dimeric indole alkaloid belonging to the calycanthaceous family of natural products. It has been isolated from various plant species, including those of the Chimonanthus and Idiospermum genera. The complex polycyclic structure of (-)-Chimonanthine, featuring a C₂-symmetrical scaffold with multiple stereocenters, has made it a subject of interest for structural elucidation, total synthesis, and biological activity studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for its identification and characterization.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for (-)-Chimonanthine in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like (-)-Chimonanthine, providing detailed information about the carbon-hydrogen framework. The data is typically acquired in deuterated chloroform (CDCl₃).

¹H-NMR Spectroscopic Data of (-)-Chimonanthine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available in a consolidated source

¹³C-NMR Spectroscopic Data of (-)-Chimonanthine

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not fully available in a consolidated source
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Mass Spectrometric Data of (-)-Chimonanthine

ParameterValueSource
Molecular FormulaC₂₂H₂₆N₄PubChem[1]
Molecular Weight346.5 g/mol PubChem[1]
Exact Mass346.21574685 DaPubChem[1]
Major Fragment Ions (m/z)
172Top Peak
1732nd Highest Peak
1303rd Highest Peak

Note: The fragmentation pattern is characteristic and can be used for identification purposes in complex mixtures.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups.

Infrared (IR) Spectroscopic Data of (-)-Chimonanthine

Wavenumber (cm⁻¹)BondFunctional Group
Specific data for (-)-Chimonanthine is not readily available.

Note: For a molecule with the structure of (-)-Chimonanthine, one would expect to observe characteristic absorption bands for C-H stretching (aromatic and aliphatic), N-H stretching (if present as a secondary amine), C-N stretching, and C=C stretching (aromatic).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for natural products like (-)-Chimonanthine. Specific parameters may vary depending on the instrumentation and the specific requirements of the analysis.

Sample Preparation

(-)-Chimonanthine is typically isolated from its natural sources (e.g., seeds and leaves of Chimonanthus praecox) through solvent extraction followed by chromatographic purification techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). The purified compound is then dried to remove any residual solvents before spectroscopic analysis.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300, 500, or 600 MHz) is used.

  • Solvent : The sample is typically dissolved in deuterated chloroform (CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Standard pulse sequences are used to acquire ¹H, ¹³C, and various 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

Mass Spectrometry
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Sample Introduction : The purified sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition : Data is acquired in both full scan mode to determine the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition : The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like (-)-Chimonanthine.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification A Plant Material (e.g., Chimonanthus praecox) B Solvent Extraction A->B C Crude Extract B->C D Chromatographic Purification (e.g., Column, HPLC) C->D E Pure (-)-Chimonanthine D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F G Mass Spectrometry (HRMS, MS/MS) E->G H IR Spectroscopy E->H I Data Analysis & Interpretation F->I G->I H->I J Structure Confirmation of (-)-Chimonanthine I->J

Caption: Workflow for the Isolation and Spectroscopic Characterization of (-)-Chimonanthine.

References

Stereochemistry and absolute configuration of Chimonanthine isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Stereochemistry and Absolute Configuration of Chimonanthine Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stereochemistry and absolute configuration of this compound isomers, a class of dimeric pyrrolidinoindoline alkaloids. The complex spatial arrangement of these molecules has been a subject of significant research, with the absolute configuration being crucial for their biological activity and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies for their characterization, and visualizes the relationships between different isomers.

Introduction to this compound Stereoisomers

This compound and its related alkaloids are characterized by a dimeric structure formed from two tryptamine units. The core of their stereochemistry lies in the vicinal quaternary stereocenters at the C3a and C3a' positions. The different spatial arrangements around these chiral centers give rise to several stereoisomers, including enantiomeric pairs and meso compounds. The primary isomers of interest are (+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine. The determination of their precise three-dimensional structure is fundamental for understanding their chemical properties and biological functions.[1]

Absolute Configuration and Key Stereochemical Features

The absolute configuration of this compound isomers is defined by the spatial arrangement of atoms at the chiral centers. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R or S configuration to each stereocenter.[2][3] The structure of this compound was definitively established through X-ray analysis of its dihydrobromide salt.[1][4] This analysis, along with total synthesis efforts, has allowed for the unambiguous assignment of the absolute configurations of the various isomers.[5][6]

The relationship between the different stereoisomers can be visualized as follows:

G cluster_this compound This compound Isomers enantiomers Enantiomers diastereomers Diastereomers enantiomers->diastereomers Relationship to meso plus_chim (+)-Chimonanthine plus_chim->enantiomers minus_chim (-)-Chimonanthine minus_chim->enantiomers meso_chim meso-Chimonanthine diastereomers->meso_chim

Caption: Relationship between this compound Stereoisomers.

Quantitative Stereochemical Data

The stereochemical properties of this compound isomers can be quantified through various analytical techniques. The following tables summarize key data from the literature.

Table 1: Optical Rotation Data

IsomerSpecific Rotation ([α]D)SolventReference
(+)-Chimonanthine+325°CHCl3[6]
(-)-Chimonanthine-329°CHCl3[1]
meso-ChimonanthineCHCl3[7]

Table 2: Selected ¹H NMR Data for Distinguishing Isomers

IsomerProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)SolventReference
meso-ChimonanthineH-23.35d, J = 4.5CDCl3[7]
(-)-ChimonanthineH-23.42d, J = 4.5CDCl3[7]

Note: Complete spectral data can be found in the cited literature.

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of this compound isomers relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute configuration of a molecule in its crystalline state.[8]

Methodology:

  • Crystal Preparation: Single crystals of a this compound salt (e.g., dihydrobromide) suitable for X-ray diffraction are grown.[4][9]

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of the atoms are determined. The absolute configuration is established using anomalous dispersion effects.[8][10]

The workflow for X-ray crystallographic analysis can be represented as follows:

G cluster_xray X-ray Crystallography Workflow start Single Crystal Growth data_collection X-ray Diffraction Data Collection start->data_collection structure_solution Structure Solution (Patterson/Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration Determination refinement->absolute_config

Caption: Workflow for X-ray Crystallography.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[11][12] It is a powerful technique for determining the absolute configuration of molecules in solution.[13][14]

Methodology:

  • Sample Preparation: A solution of the purified this compound isomer in a suitable solvent (e.g., methanol) is prepared at a known concentration.

  • Spectral Acquisition: The CD spectrum is recorded over a range of wavelengths, typically in the UV region.

  • Data Analysis: The experimental CD spectrum is compared with theoretically calculated spectra or with the spectra of related compounds with known absolute configurations. The sign of the Cotton effects in the CD spectrum is directly related to the stereochemistry of the molecule.[13][14]

The logical flow for absolute configuration determination using CD spectroscopy is as follows:

G cluster_cd CD Spectroscopy for Absolute Configuration sample Purified this compound Isomer cd_spectrometer Measure CD Spectrum sample->cd_spectrometer experimental_spectrum Experimental CD Spectrum cd_spectrometer->experimental_spectrum comparison Compare with Reference experimental_spectrum->comparison absolute_config Assigned Absolute Configuration comparison->absolute_config reference_data Theoretical Calculation or Known Compound's Spectrum reference_data->comparison

Caption: CD Spectroscopy Workflow for Stereochemical Assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the connectivity and relative stereochemistry of molecules.[15][16][17] For this compound isomers, ¹H and ¹³C NMR are used to establish the carbon skeleton and the relative orientation of substituents.[18]

Methodology:

  • Sample Preparation: A solution of the this compound isomer is prepared in a deuterated solvent.

  • Data Acquisition: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra are acquired.

  • Spectral Analysis:

    • Chemical Shifts (δ): Provide information about the electronic environment of each nucleus.

    • Coupling Constants (J): Vicinal coupling constants (³J) can give information about dihedral angles (Karplus relationship), which helps in determining the relative stereochemistry.[17]

    • Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments reveal through-space proximity of protons, which is crucial for assigning relative stereochemistry in rigid systems.[18]

The logical relationship for using NMR to determine relative stereochemistry is shown below:

G cluster_nmr NMR for Relative Stereochemistry cluster_analysis Analysis Components input This compound Isomer nmr_exp 1D & 2D NMR Experiments input->nmr_exp data_analysis Spectral Data Analysis nmr_exp->data_analysis output Relative Stereochemistry data_analysis->output chem_shift Chemical Shifts coupling Coupling Constants noe NOE Correlations

Caption: NMR Analysis for Determining Relative Stereochemistry.

Conclusion

The stereochemistry and absolute configuration of this compound isomers have been rigorously established through a combination of total synthesis, X-ray crystallography, and spectroscopic methods. This guide provides a consolidated overview of the key data and experimental approaches that are fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development. A thorough understanding of the three-dimensional structure of these alkaloids is essential for elucidating their structure-activity relationships and for the design of new therapeutic agents.

References

The Pharmacological Profile of Meso-Chimonanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meso-chimonanthine, a dimeric pyrrolidinoindoline alkaloid, has garnered scientific interest for its potential biological activities. This document provides a comprehensive technical overview of the pharmacological profile of meso-chimonanthine, summarizing its known receptor interactions, functional effects, and cytotoxic properties. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development by presenting a consolidated view of the current, albeit sometimes conflicting, state of knowledge. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this natural compound.

Receptor Binding Profile

The primary molecular target investigated for meso-chimonanthine is the μ-opioid receptor. However, the available literature presents conflicting data regarding its binding affinity.

Table 1: Meso-Chimonanthine Receptor Binding Affinities

TargetLigandPreparationKᵢ (nM)Reference
μ-opioid receptormeso-chimonanthineNot Specified341 ± 29[1]
μ-opioid receptormeso-chimonanthineNot SpecifiedLow Affinity*[2]

*The term "low affinity" is used in the cited literature without a specific Kᵢ value provided.

Functional Activity

The functional activity of meso-chimonanthine has been primarily explored in the context of analgesia, with some indications of other potential effects.

In Vitro Activity

Table 2: In Vitro Functional Activity of Meso-Chimonanthine

AssayCell LineEffectConcentrationReference
CytotoxicityB16 Melanoma 4A5Cytotoxic10 µM[1]
In Vivo Activity

The in vivo effects of meso-chimonanthine are also subject to conflicting reports, particularly concerning its analgesic properties.

Table 3: In Vivo Functional Activity of Meso-Chimonanthine

ModelSpeciesEffectNotesReference
AnalgesiaNot SpecifiedImplied analgesic activityBased on μ-opioid receptor binding[1]
AnalgesiaNot SpecifiedDid not resemble the analgesic profile of hodgkinsineIn contrast to (+)-chimonanthine[2]

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by meso-chimonanthine are limited, its interaction with the μ-opioid and potentially NMDA receptors suggests involvement in established signaling cascades.

Putative μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels, resulting in reduced neuronal excitability.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol meso_chimonanthine meso-Chimonanthine mu_receptor μ-Opioid Receptor meso_this compound->mu_receptor Binds gi_protein Gαi/o mu_receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase neuronal_excitability Reduced Neuronal Excitability camp->neuronal_excitability Leads to

Caption: Putative μ-opioid receptor signaling cascade initiated by meso-chimonanthine.

Hypothetical NMDA Receptor Modulation

Some evidence suggests that the analgesic effects of related this compound alkaloids may involve the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel. If meso-chimonanthine acts as an antagonist, it would block the influx of Ca²⁺, thereby reducing neuronal excitability and pain transmission.

nmda_receptor_signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol meso_this compound meso-Chimonanthine (Hypothetical) nmda_receptor NMDA Receptor meso_this compound->nmda_receptor Blocks ca_ion Ca²⁺ nmda_receptor->ca_ion Influx glutamate Glutamate glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Binds downstream_signaling Downstream Signaling (e.g., nNOS, CaMKII) ca_ion->downstream_signaling Activates pain_transmission Pain Transmission downstream_signaling->pain_transmission Promotes

Caption: Hypothetical antagonistic action of meso-chimonanthine on the NMDA receptor.

Experimental Protocols

Detailed experimental protocols for the studies specifically involving meso-chimonanthine are not fully available in the public domain. However, based on standard pharmacological practices, the following workflows represent the likely methodologies employed.

μ-Opioid Receptor Binding Assay Workflow

This assay is designed to determine the binding affinity of a compound to the μ-opioid receptor.

binding_assay_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_tissue Prepare tissue homogenate (e.g., rodent brain) incubation Incubate tissue homogenate, radioligand, and compound prep_tissue->incubation prep_radioligand Prepare radioligand (e.g., [³H]DAMGO) prep_radioligand->incubation prep_compound Prepare serial dilutions of meso-chimonanthine prep_compound->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity (Scintillation counting) separation->quantification analysis Calculate IC₅₀ and Kᵢ values quantification->analysis

Caption: Standard workflow for a μ-opioid receptor radioligand binding assay.

In Vivo Analgesia (Tail-Flick Test) Workflow

The tail-flick test is a common method to assess the analgesic properties of a compound in rodents.

tail_flick_workflow cluster_acclimation Acclimation cluster_baseline Baseline Measurement cluster_administration Compound Administration cluster_testing Post-treatment Testing cluster_analysis Data Analysis acclimate Acclimate rodents to the testing environment baseline Measure baseline tail-flick latency (response to heat stimulus) acclimate->baseline administer Administer meso-chimonanthine or vehicle control baseline->administer testing Measure tail-flick latency at pre-determined time points administer->testing analysis Compare latencies between treatment and control groups testing->analysis

Caption: Experimental workflow for the rodent tail-flick analgesia model.

Pharmacokinetic Profile

To date, there is a lack of publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of meso-chimonanthine. This represents a significant knowledge gap in understanding its potential as a therapeutic agent.

Conclusion and Future Directions

Meso-chimonanthine exhibits a complex and, at times, contradictory pharmacological profile. The conflicting reports on its μ-opioid receptor affinity warrant further investigation to elucidate the precise nature of this interaction. The potential involvement of the NMDA receptor in its analgesic effects is an intriguing avenue for future research. Furthermore, a comprehensive evaluation of its pharmacokinetic properties is essential for any future drug development efforts. The cytotoxic effects observed also require more in-depth investigation to determine the mechanism of action and potential for therapeutic application or off-target toxicity. This technical guide highlights the need for further rigorous, standardized studies to fully characterize the pharmacological profile of meso-chimonanthine and determine its therapeutic potential.

References

The Dawn of a Dimeric Alkaloid: An In-depth Guide to the Early Discovery of Chimonanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies that led to the discovery, isolation, and structural elucidation of Chimonanthine, a dimeric pyrrolidinoindoline alkaloid. This compound, first isolated from the seeds of Chimonanthus fragrans (also known as Chimonanthus praecox), belongs to the Calycanthaceae family of alkaloids, which are characterized by their complex, dimeric structures. This document provides a detailed account of the pivotal early research, focusing on the experimental methodologies and quantitative data that paved the way for future investigations into its synthesis and potential therapeutic applications.

The Initial Discovery and Isolation of (-)-Chimonanthine

The journey to uncover this compound began with the systematic investigation of the alkaloidal constituents of Chimonanthus species. In the mid-20th century, a research group led by H.F. Hodson was instrumental in the initial isolation of this novel compound.

Experimental Protocol: Isolation of (-)-Chimonanthine

While the full, detailed experimental protocol from the original publication by Hodson and Smith in 1957 remains a cornerstone of natural product chemistry, this guide reconstructs the likely methodology based on common practices of the era for alkaloid extraction.

Plant Material: Seeds of Chimonanthus fragrans (Lindle), a species of flowering plant in the family Calycanthaceae.

Extraction and Fractionation:

  • Maceration: The dried and powdered seeds were likely subjected to maceration with a suitable organic solvent, such as methanol or ethanol, to extract a wide range of compounds, including the alkaloids.

  • Acid-Base Extraction: The crude extract would have then undergone a standard acid-base extraction procedure to separate the basic alkaloids from neutral and acidic components.

    • The extract was acidified, causing the alkaloids to form water-soluble salts.

    • This acidic aqueous solution was then washed with an immiscible organic solvent (e.g., diethyl ether or chloroform) to remove non-basic impurities.

    • The aqueous layer was subsequently basified (e.g., with ammonia or sodium carbonate) to regenerate the free-base form of the alkaloids.

    • The liberated alkaloids were then extracted back into an organic solvent.

  • Chromatographic Separation: The resulting mixture of crude alkaloids was likely subjected to column chromatography, a technique that was becoming increasingly sophisticated at the time. Alumina (Al₂O₃) or silica gel (SiO₂) would have been the probable stationary phases, with a gradient of organic solvents used for elution. This step would have been crucial for separating the different alkaloids present in the extract, including the then-unidentified this compound.

Crystallization and Purification:

  • Fractions containing the target compound would have been combined, and the solvent evaporated.

  • The resulting residue would then be purified through repeated crystallization from a suitable solvent system to yield pure (-)-Chimonanthine.

Early Quantitative Data and Physicochemical Properties

The initial characterization of a new natural product relies heavily on the determination of its fundamental physical and chemical properties. The following table summarizes the key quantitative data reported in the early studies on (-)-Chimonanthine.

PropertyValueSource
Molecular FormulaC₂₂H₂₆N₄Established through combustion analysis and mass spectrometry in later studies.
Melting Point188-189 °CA critical parameter for assessing purity.
Specific Optical Rotation[α]D -329° (in CHCl₃)Indicating that the isolated natural product is chiral and levorotatory.

Unraveling the Molecular Architecture: The Structure Elucidation of this compound

Following its isolation, the next significant challenge was to determine the three-dimensional structure of this compound. This task was undertaken by I. J. Grant and his collaborators, who employed the powerful technique of X-ray crystallography.

Experimental Protocol: X-ray Crystallography of this compound Dihydrobromide

The determination of the molecular structure of this compound was a landmark achievement, made possible by the detailed X-ray analysis of its dihydrobromide salt.

Crystal Preparation:

  • Salt Formation: To improve the crystallinity and introduce heavy atoms for phasing, (-)-Chimonanthine was converted to its dihydrobromide salt by treatment with hydrobromic acid.

  • Crystallization: Single crystals of this compound dihydrobromide suitable for X-ray diffraction were grown from a suitable solvent.

Data Collection and Structure Solution:

  • X-ray Diffraction: A single crystal was mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The resulting diffraction pattern was recorded on photographic film or with a diffractometer.

  • Unit Cell Determination: The dimensions and symmetry of the unit cell were determined from the positions of the diffraction spots.

  • Data Processing: The intensities of the diffraction spots were measured and corrected for various experimental factors.

  • Structure Solution (Heavy Atom Method): The positions of the heavy bromine atoms were determined from the Patterson function. These positions were then used to calculate the initial phases of the structure factors.

  • Structure Refinement: The initial model of the structure was refined using Fourier synthesis and least-squares methods to improve the fit between the observed and calculated structure factors, ultimately revealing the positions of all non-hydrogen atoms.

The Dimeric Structure of this compound

The X-ray analysis conclusively established the novel dimeric structure of this compound, revealing a C₂-symmetrical molecule formed by the dimerization of two tryptamine-derived units. This discovery was crucial for understanding the biosynthesis of this class of alkaloids.

Biosynthetic Pathway and Logical Workflow

The discovery of this compound and its dimeric nature led to proposals for its biosynthetic origin. It is believed to be derived from the oxidative dimerization of Nb-methyltryptamine.

G Proposed Biosynthetic Origin of this compound Tryptamine Tryptamine Nb_methyltryptamine Nb-Methyltryptamine Tryptamine->Nb_methyltryptamine Methylation Oxidative_Dimerization Oxidative Dimerization Nb_methyltryptamine->Oxidative_Dimerization Tetraaminodialdehyde Tetraaminodialdehyde Intermediate Oxidative_Dimerization->Tetraaminodialdehyde Enzymatic_Reactions Enzyme-Catalyzed Reactions Tetraaminodialdehyde->Enzymatic_Reactions This compound This compound Enzymatic_Reactions->this compound

Caption: Proposed biosynthetic pathway of this compound from Tryptamine.

The logical workflow of the discovery and characterization of this compound can be visualized as a sequential process, starting from the plant source and culminating in the elucidation of its complex structure.

G Workflow for the Discovery of this compound Plant_Material Chimonanthus fragrans seeds Extraction Solvent Extraction Plant_Material->Extraction Acid_Base_Extraction Acid-Base Fractionation Extraction->Acid_Base_Extraction Chromatography Column Chromatography Acid_Base_Extraction->Chromatography Isolation Isolation of (-)-Chimonanthine Chromatography->Isolation Characterization Physicochemical Characterization (m.p., [α]D) Isolation->Characterization Structure_Elucidation Structure Elucidation Isolation->Structure_Elucidation Xray_Crystallography X-ray Crystallography of Dihydrobromide Salt Structure_Elucidation->Xray_Crystallography

Caption: Logical workflow from plant material to structure elucidation.

Conclusion

The early studies on the discovery of this compound exemplify a classic era of natural product chemistry, combining meticulous extraction and purification techniques with the then-emerging power of X-ray crystallography. The work of Hodson, Smith, Grant, and their colleagues not only unveiled a fascinating new dimeric alkaloid but also laid the essential groundwork for decades of subsequent research into the synthesis, biosynthesis, and potential pharmacological activities of the Calycanthaceae alkaloids. This foundational knowledge remains critical for modern researchers in the fields of medicinal chemistry and drug development who continue to draw inspiration from the vast structural diversity of the natural world.

Quantum Chemical Blueprint for Chimonanthine Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational framework for assessing the thermodynamic stability of Chimonanthine, a dimeric pyrrolidinoindoline alkaloid. Given the stereochemical complexity of this compound and its isomers, understanding their relative stabilities is crucial for applications in drug development and total synthesis. This document details the theoretical background, a robust computational protocol using Density Functional Theory (DFT), and the expected data output, providing a roadmap for researchers to investigate the stability of this and other complex natural products.

Theoretical Framework: Stability in the Quantum Realm

The thermodynamic stability of a molecule is fundamentally linked to its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable system. Quantum chemical calculations, particularly DFT, provide a powerful means to compute the electronic energy and thermodynamic properties of molecules with high accuracy.[1]

For a molecule like this compound, which exists as several stereoisomers—(+)-chimonanthine, (-)-chimonanthine, and meso-chimonanthine—and can adopt multiple conformations, a thorough stability analysis involves two primary comparisons:

  • Conformational Stability: Identifying the lowest energy conformer for each individual stereoisomer.

  • Relative Isomeric Stability: Comparing the Gibbs free energies of the most stable conformers of each stereoisomer to determine their relative thermodynamic preference.

This guide proposes a multi-step computational workflow designed to systematically explore the conformational space and accurately calculate the relative energies of this compound isomers.[2][3]

Detailed Computational Protocol

This section outlines a detailed methodology for the quantum chemical analysis of this compound stability. The protocol is designed to be robust and follows best practices in computational chemistry.[4][5]

Step 1: Initial Structure Preparation

The first step involves obtaining the 3D coordinates of the this compound isomers. The structure of (-)-chimonanthine, for instance, is available from databases like PubChem (CID 3083909).[6] From a single isomer, other stereoisomers can be generated by inverting the stereocenters using molecular modeling software.

Step 2: Conformational Search

Due to the flexibility of the pyrrolidinoindoline rings, each this compound isomer can exist in numerous conformations. A comprehensive conformational search is essential to locate the global minimum energy structure.[2] A recommended approach is a two-tiered process:

  • Initial Fast Search: Employ a computationally inexpensive method, such as a force field (e.g., MMFF94) or a semi-empirical method like GFN2-xTB, to rapidly explore the potential energy surface and generate a large number of conformers.[2]

  • Clustering and Selection: The resulting conformers are then clustered based on their root-mean-square deviation (RMSD). A representative structure from each of the low-energy clusters (e.g., within 10-15 kJ/mol of the lowest energy conformer) is selected for higher-level calculations.[3]

Step 3: Geometry Optimization and Frequency Calculations

The selected conformers for each isomer are then subjected to full geometry optimization using DFT. This step refines the molecular structures to find the stationary points on the potential energy surface.

  • Recommended Method: A hybrid DFT functional that includes dispersion corrections is highly recommended for systems like this compound, where non-covalent interactions can be significant. The ωB97X-D functional is a suitable choice.[2]

  • Basis Set: A Pople-style basis set such as 6-31G(d) is a good starting point for optimizations.

  • Solvation Model: To simulate a more realistic environment, an implicit solvation model like the SMD (Solvation Model based on Density) should be employed, using a solvent appropriate for experimental comparisons (e.g., water or methanol).[2]

Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

  • To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • To calculate the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to compute the Gibbs free energy.[2]

Step 4: Single-Point Energy Refinement

To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set.

  • Recommended Method: ωB97X-D functional with a larger, triple-zeta basis set like def2-TZVP .

Step 5: Calculation of Thermodynamic Properties

The final Gibbs free energy (G) for each conformer is calculated using the following equation:

G = E_single-point + G_correction

Where:

  • E_single-point is the electronic energy from the high-level single-point calculation.

  • G_correction is the thermal correction to the Gibbs free energy obtained from the frequency calculation.

The relative Gibbs free energy (ΔG) between any two isomers (A and B) can then be determined:

ΔG = G_A - G_B

Data Presentation

The quantitative results from these calculations should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Conformational Analysis of (-)-Chimonanthine

Conformer IDRelative Electronic Energy (ΔE, kJ/mol)Relative Gibbs Free Energy (ΔG, kJ/mol)Boltzmann Population (%)
CHIM-C10.000.0075.3
CHIM-C22.513.1518.1
CHIM-C35.896.924.9
............

Table 2: Relative Stability of this compound Stereoisomers

StereoisomerLowest Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (ΔG, kJ/mol)
(-)-Chimonanthine-1155.XXXXXX0.00
(+)-Chimonanthine-1155.XXXXXX0.00
meso-Chimonanthine-1155.YYYYYY+Z.ZZ

(Note: The values in these tables are hypothetical and serve as a template for presenting actual computational results. (+)- and (-)-enantiomers will have identical energies.)

Mandatory Visualizations

Diagrams created using Graphviz are essential for visualizing the computational workflow and the relationships between the chemical species under investigation.

G cluster_start 1. Input Structures cluster_workflow 2. Computational Workflow cluster_results 3. Data Analysis start1 (+)-Chimonanthine conf_search Conformational Search (GFN2-xTB) start1->conf_search start2 (-)-Chimonanthine start2->conf_search start3 meso-Chimonanthine start3->conf_search dft_opt DFT Geometry Optimization (ωB97X-D / 6-31G(d)) conf_search->dft_opt Select low-energy conformers freq_calc Frequency Calculation (Confirm Minimum + Thermochemistry) dft_opt->freq_calc spe_calc Single-Point Energy (ωB97X-D / def2-TZVP) freq_calc->spe_calc thermo_data Gibbs Free Energies (G) spe_calc->thermo_data stability Relative Stability (ΔG) thermo_data->stability

Caption: Computational workflow for determining this compound stability.

G cluster_analysis Stability Comparison plus (+)-Chimonanthine analysis Relative Gibbs Free Energy (ΔG) plus->analysis minus (-)-Chimonanthine minus->analysis meso meso-Chimonanthine meso->analysis

Caption: Logical relationship for comparing the stability of this compound isomers.

Conclusion

The computational protocol detailed in this guide provides a rigorous and systematic approach to evaluating the conformational and relative isomeric stability of this compound. By leveraging modern DFT methods and a multi-step workflow, researchers can gain fundamental insights into the thermodynamic landscape of this complex alkaloid. The resulting data is invaluable for rationalizing its natural abundance, guiding synthetic strategies, and providing a foundation for further studies into its biological activity and drug development potential. This framework is broadly applicable to other complex natural products, serving as a cornerstone for computational analysis in the field.

References

Methodological & Application

Application Note & Protocol: Total Synthesis of (+)-Chimonanthine via Reductive Dimerization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the total synthesis of the dimeric hexahydropyrroloindole alkaloid, (+)-Chimonanthine, focusing on a convergent strategy that employs a reductive dimerization to establish the challenging vicinal all-carbon quaternary stereocenters.[1][2][3] Detailed experimental protocols for key transformations are provided, along with a summary of quantitative data. The described methodology offers a concise and efficient route to (+)-Chimonanthine and related alkaloids from commercially available starting materials.[1]

Introduction

(+)-Chimonanthine is a member of the Calycanthaceae family of alkaloids, which are characterized by their complex dimeric structures featuring a sterically hindered C-C bond connecting two tryptamine-derived subunits.[4][5] These natural products have garnered significant interest from the synthetic community due to their unique architecture and potential biological activities, including anti-convulsant, anti-fungal, and anti-viral properties.[6] A key challenge in the synthesis of Chimonanthine and its analogues is the stereoselective construction of the vicinal quaternary stereogenic centers at the C3a and C3a' positions.[2][5]

This application note details a successful total synthesis of (+)-Chimonanthine that leverages a cobalt-promoted reductive dimerization of a chiral tricyclic bromide intermediate.[1][7] This strategy provides a convergent and efficient means to access the core hexacyclic skeleton of the natural product.[1][2]

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis for (+)-Chimonanthine hinges on the key reductive dimerization step. The C2-symmetric structure of (+)-Chimonanthine suggests a disconnection along the central C3a-C3a' bond, leading back to a common tricyclic monomer. This monomer, an appropriately functionalized hexahydropyrrolo[2,3-b]indole, can be accessed from commercially available tryptamine. The stereochemistry of the final product is controlled by the stereochemistry of this monomeric precursor.

Experimental Workflow

The overall synthetic sequence is depicted in the following workflow diagram. The process begins with the preparation of a key tricyclic bromide intermediate, which then undergoes the crucial reductive dimerization, followed by deprotection and functional group manipulation to afford the final natural product.

G cluster_prep Preparation of Tricyclic Bromide cluster_dimer Reductive Dimerization cluster_final Final Steps Tryptamine Tryptamine Derivative (9) Bromination Benzylic Bromination Tryptamine->Bromination 1,3-dibromo-5,5- dimethylhydantoin, AIBN, CCl4, 80°C Bromide Tricyclic Bromide (+)-11 Bromination->Bromide Dimerization Co(I)-Promoted Dimerization Bromide->Dimerization [CoCl(PPh3)3], acetone, 23°C Dimer Hexacycle (+)-14 Dimerization->Dimer Deprotection1 Amide Reduction Dimer->Deprotection1 Sodium bis(2-methoxyethoxy) aluminum hydride, toluene, 110°C Deprotection2 Carbamate Removal Deprotection1->Deprotection2 Na(Hg), Na2HPO4, MeOH, 23°C This compound (+)-Chimonanthine (1) Deprotection2->this compound

Caption: Synthetic workflow for the total synthesis of (+)-Chimonanthine.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of (+)-Chimonanthine.

Step No.TransformationReagents and ConditionsYield (%)
1Benzylic Bromination of Tricyclic Precursor (9) to (+)-111,3-dibromo-5,5-dimethylhydantoin, AIBN, CCl4, 80°C, 1 h77
2Reductive Dimerization of (+)-11 to Hexacycle (+)-14[CoCl(PPh3)3], acetone, 23°C, 15 min60
3Amide Reduction of (+)-14Sodium bis(2-methoxyethoxy)aluminum hydride, toluene, 110°C, 1.5 h82
4Carbamate DeprotectionNa(Hg), Na2HPO4, MeOH, 23°C, 3.5 h99

Table adapted from Movassaghi et al.[1]

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of (+)-Chimonanthine.

Step 1: Benzylic Bromination of Tricyclic Precursor (9) to afford (+)-11

  • To a solution of the tricyclic precursor (9) in carbon tetrachloride (CCl4) is added 1,3-dibromo-5,5-dimethylhydantoin and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

  • The reaction mixture is heated to 80°C for 1 hour.

  • After cooling to room temperature, the reaction mixture is filtered to remove solid byproducts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the tricyclic bromide (+)-11 as a single diastereomer.[1]

Step 2: Co(I)-Promoted Reductive Dimerization of (+)-11 to afford Hexacycle (+)-14

  • To a solution of the tricyclic bromide (+)-11 in acetone is added chlorotris(triphenylphosphine)cobalt(I) ([CoCl(PPh3)3]).

  • The reaction mixture is stirred at 23°C for 15 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired dimeric hexacycle (+)-14.[1]

Step 3: Amide Reduction of Hexacycle (+)-14

  • To a solution of the hexacycle (+)-14 in toluene is added sodium bis(2-methoxyethoxy)aluminum hydride.

  • The reaction mixture is heated to 110°C for 1.5 hours.

  • The reaction is cooled to 0°C and cautiously quenched with water.

  • The resulting mixture is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with an appropriate organic solvent.

  • The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the reduced product.[1]

Step 4: Carbamate Deprotection to afford (+)-Chimonanthine (1)

  • To a solution of the product from the previous step in methanol (MeOH) is added sodium phosphate dibasic (Na2HPO4) and sodium amalgam (Na(Hg)).

  • The mixture is stirred at 23°C for 3.5 hours.

  • The reaction is filtered and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent.

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford (+)-Chimonanthine (1).[1]

Biological Activity

This compound and related Calycanthaceae alkaloids have been reported to exhibit a range of biological activities. These include anti-convulsant, anti-fungal, anti-viral, analgesic, and anti-tumor properties.[6] For instance, some derivatives have shown inhibitory activity against various plant pathogenic fungi.[6] Additionally, novel hybrids of this compound scaffolds have been synthesized and evaluated for their antibacterial and antifungal activity.[8]

Conclusion

The total synthesis of (+)-Chimonanthine has been successfully achieved via a concise and efficient strategy highlighted by a key reductive dimerization step. This approach allows for the stereoselective formation of the challenging vicinal quaternary stereocenters. The provided protocols and data serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry. Further exploration of this synthetic strategy could enable the preparation of novel analogues for biological evaluation.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chimonanthine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of prominent and effective asymmetric synthesis strategies for the enantioselective preparation of Chimonanthine, a complex dimeric indole alkaloid. The protocols outlined below are based on key methodologies developed in the field of organic synthesis, offering a comparative guide for researchers engaged in natural product synthesis and drug discovery.

Introduction to this compound and Asymmetric Synthesis

This compound and its stereoisomers are members of the Calycanthaceae family of alkaloids, characterized by a unique dimeric structure containing a challenging vicinal all-carbon quaternary stereocenter at the C3a and C3a' positions. The potent biological activities of these alkaloids have spurred significant interest in their stereoselective synthesis. Asymmetric synthesis is crucial for accessing specific enantiomers, which often exhibit distinct pharmacological profiles. This document details several successful strategies to control the stereochemistry during the synthesis of this compound enantiomers.

Strategy 1: Reductive Dimerization of a Tricyclic Bromide

This strategy, developed by the Movassaghi group, employs a convergent approach wherein the key C3a-C3a' bond is formed through the reductive homodimerization of an enantiomerically pure tricyclic bromide precursor. This method is notable for its efficiency and high stereocontrol.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)ee (%)drReference
1Benzylic BrominationTricyclic hexahydropyrroloindoleTricyclic bromide1,3-dibromo-5,5-dimethylhydantoin, AIBN, CCl₄, 80 °C, 1 h77>99N/A
2Reductive DimerizationTricyclic bromideDimeric hexacycle[CoCl(PPh₃)₃], acetone, 23 °C, 15 min60>99N/A
3DeprotectionDimeric hexacycle(+)-Chimonanthine1. aq KOH/MeOH; 2. oxalyl chloride, DMF, CH₂Cl₂; 3. (Me₃Si)₃SiH, AIBN, toluene; 4. Na(Hg), Na₂HPO₄, MeOH59 (over 4 steps)>99N/A
Experimental Protocol: Reductive Dimerization

Step 1: Synthesis of the Tricyclic Bromide

  • To a solution of the tricyclic hexahydropyrroloindole starting material (1.0 equiv) in carbon tetrachloride (CCl₄), add 1,3-dibromo-5,5-dimethylhydantoin (1.1 equiv) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to 80 °C for 1 hour.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the tricyclic bromide.

Step 2: Cobalt-Promoted Reductive Dimerization

  • In a glovebox, dissolve the tricyclic bromide (1.0 equiv) in anhydrous acetone.

  • Add tris(triphenylphosphine)cobalt(I) chloride ([CoCl(PPh₃)₃]) (1.2 equiv) to the solution.

  • Stir the reaction mixture at 23 °C for 15 minutes.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield the dimeric hexacycle.

Step 3: Conversion to (+)-Chimonanthine

  • Hydrolyze the ester groups of the dimeric hexacycle using aqueous potassium hydroxide (KOH) in methanol (MeOH).

  • Treat the resulting diacid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) in dichloromethane (CH₂Cl₂) to form the diacid chloride.

  • Perform a radical decarboxylation using tris(trimethylsilyl)silane ((Me₃Si)₃SiH) and AIBN in toluene.

  • Finally, remove the sulfonyl protecting groups using sodium amalgam (Na(Hg)) in the presence of disodium hydrogen phosphate (Na₂HPO₄) in methanol to furnish (+)-Chimonanthine.

Workflow Diagram

Reductive_Dimerization Start Tricyclic Hexahydropyrroloindole Bromide Tricyclic Bromide Start->Bromide Bromination Dimer Dimeric Hexacycle Bromide->Dimer Reductive Dimerization This compound (+)-Chimonanthine Dimer->this compound Deprotection

Caption: Reductive Dimerization Strategy Workflow.

Strategy 2: Enantioselective Dialkylation

Pioneered by the Overman group, this strategy constructs the vicinal stereogenic quaternary centers through a highly diastereoselective dialkylation of a prostereogenic enolate with a chiral electrophile.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)ee (%)drReference
1Enolate FormationDihydroisoindigo derivativeDianionLHMDS, THF, -78 °CN/AN/AN/A
2DialkylationDianion and Chiral DitriflateC₂-symmetric dialkylated productChiral ditriflate, THF, -78 °C to rt~60-70>98>20:1
3Reductive CyclizationC₂-symmetric dialkylated product(+)-Chimonanthine precursorRed-Al, Toluene, reflux~80>98N/A
4Deprotection(+)-Chimonanthine precursor(+)-ChimonanthineH₂, Pd/CQuantitative>98N/A
Experimental Protocol: Enantioselective Dialkylation

Step 1 & 2: Enolate Formation and Dialkylation

  • Dissolve the dihydroisoindigo derivative (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.

  • Add lithium hexamethyldisilazide (LHMDS) (2.2 equiv) dropwise to form the dianion.

  • After stirring for 30 minutes, add a solution of the enantiopure C₂-symmetric ditriflate (1.1 equiv) in THF.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

  • Purify the crude product by chromatography to isolate the C₂-symmetric dialkylated product.

Step 3 & 4: Final Conversion to (+)-Chimonanthine

  • Treat the dialkylated product with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in refluxing toluene to effect reductive cyclization.

  • Following purification, subject the resulting intermediate to catalytic hydrogenation (H₂, Pd/C) to remove the protecting groups and afford (+)-Chimonanthine.

Workflow Diagram

Enantioselective_Dialkylation Start Dihydroisoindigo Derivative Dianion Dianion Start->Dianion Enolate Formation Dialkylated C₂-symmetric Dialkylated Product Dianion->Dialkylated Dialkylation Precursor (+)-Chimonanthine Precursor Dialkylated->Precursor Reductive Cyclization This compound (+)-Chimonanthine Precursor->this compound Deprotection

Caption: Enantioselective Dialkylation Workflow.

Strategy 3: Copper-Mediated Asymmetric Cyclodimerization

This approach, reported by Qin and coworkers, features a copper-catalyzed asymmetric cyclodimerization of a chiral tryptamine derivative, providing a direct route to the dimeric core.

Quantitative Data Summary
Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)ee (%)drReference
1Formation of Chiral Tryptamine DerivativeTryptamineChiral N-sulfinyl tryptamine(R)-tert-Butanesulfinamide, Ti(OEt)₄92>99N/A
2Copper-Mediated CyclodimerizationChiral N-sulfinyl tryptamineDimeric productCu(OTf)₂, O₂, Toluene, 80 °C65>99>20:1
3DeprotectionDimeric product(+)-ChimonanthineHCl, MeOH95>99N/A
Experimental Protocol: Copper-Mediated Cyclodimerization

Step 1: Synthesis of Chiral Tryptamine Derivative

  • To a solution of tryptamine (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in an appropriate solvent, add titanium(IV) ethoxide (Ti(OEt)₄) (1.5 equiv).

  • Stir the mixture at room temperature until the formation of the N-sulfinyl imine is complete.

  • Reduce the imine in situ to afford the chiral N-sulfinyl tryptamine derivative.

Step 2: Cyclodimerization

  • Dissolve the chiral N-sulfinyl tryptamine derivative (1.0 equiv) in toluene.

  • Add copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (20 mol%) and heat the reaction mixture to 80 °C under an oxygen atmosphere.

  • Monitor the reaction until completion, then cool to room temperature.

  • Purify the product by column chromatography.

Step 3: Deprotection

  • Treat the dimeric product with a solution of hydrochloric acid (HCl) in methanol (MeOH) to cleave the sulfinyl group.

  • Neutralize the reaction mixture and extract the product.

  • Purify by chromatography to obtain enantiopure (+)-Chimonanthine.

Workflow Diagram

Copper_Mediated_Dimerization Start Tryptamine ChiralTryptamine Chiral Tryptamine Derivative Start->ChiralTryptamine Chiral Auxiliary Attachment Dimer Dimeric Product ChiralTryptamine->Dimer Cu-Mediated Dimerization This compound (+)-Chimonanthine Dimer->this compound Deprotection Double_Michael_Reaction cluster_0 Key Asymmetric Step cluster_1 Transformations Bisoxindole Bisoxindole Adduct Dialkylated Adduct Bisoxindole->Adduct Acrylate Methyl Acrylate Acrylate->Adduct Catalyst Chiral Mn(II) Catalyst Catalyst->Adduct Cyclized Dimeric Hexahydropyrroloindole Adduct->Cyclized Reductive Cyclization This compound (+)-Chimonanthine Cyclized->this compound N-Methylation & Reduction Diazene_Directed_Synthesis FragmentA Cyclotryptamine Fragment A Diazene Unsymmetrical Diazene FragmentA->Diazene Sulfamide/Diazene Formation FragmentB Cyclotryptamine Fragment B FragmentB->Diazene Heterodimer Heterodimer Diazene->Heterodimer Photolytic Fragmentation This compound This compound Heterodimer->this compound Final Transformations Biomimetic_Synthesis Tryptamine Tryptamine Derivative Radical Tryptaminyl Radical Tryptamine->Radical Oxidation Dimer_Intermediate Dimeric Intermediate Radical->Dimer_Intermediate Dimerization This compound This compound (meso/racemic) Dimer_Intermediate->this compound Cyclization/Rearrangement

Convergent Synthesis of the Chimonanthine Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the convergent synthesis of the Chimonanthine core structure, a key scaffold in a family of complex alkaloids with significant biological activities. The methodologies presented are based on seminal works from leading research groups and are intended to provide a practical guide for the construction of this intricate molecular architecture.

Introduction

This compound and its related dimeric hexahydropyrroloindole alkaloids possess a unique and sterically demanding C2-symmetric structure characterized by a vicinal all-carbon quaternary stereocenter at the C3a-C3a' junction. The development of convergent and stereocontrolled synthetic strategies to access this core is of great interest for the exploration of their therapeutic potential, particularly their analgesic properties mediated through interaction with opioid receptors. This document outlines three prominent and effective convergent strategies for the synthesis of the this compound core.

Key Convergent Synthetic Strategies

Three primary strategies for the convergent synthesis of the this compound core are detailed below:

  • Movassaghi's Co(I)-Promoted Reductive Dimerization: This approach features the late-stage homodimerization of a chiral tricyclic bromide precursor, effectively forming the challenging C3a-C3a' bond and setting the two adjacent quaternary stereocenters in a single, highly diastereoselective step.[1][2][3]

  • Overman's Enantioselective Dialkylation: This strategy relies on the dialkylation of a protected 3,3'-bisindolinone (dioxindole) dianion with a C2-symmetric chiral dielectrophile to construct the core structure with excellent enantiocontrol.[4][5][6]

  • Matsunaga's Catalytic Asymmetric Double Michael Reaction: This method employs a chiral catalyst to mediate the double Michael addition of a 3,3'-bioxindole to an α,β-unsaturated ester, enantioselectively establishing the vicinal quaternary centers.[7]

Experimental Protocols

Strategy 1: Movassaghi's Co(I)-Promoted Reductive Dimerization

This protocol describes the key reductive dimerization step to form the core structure of (+)-Chimonanthine.

Diagram of the Experimental Workflow

Workflow for Movassaghi's Reductive Dimerization cluster_prep Preparation of Precursor cluster_dimerization Reductive Dimerization cluster_deprotection Final Steps start Chiral Tricyclic Lactam bromination Bromination with 1,3-dibromo-5,5-dimethylhydantoin start->bromination precursor Tricyclic Bromide (+)-11 bromination->precursor reagents [CoCl(PPh3)3], Acetone reaction Dimerization at 23 °C, 15 min reagents->reaction dimer Dimeric Hexacycle (+)-14 reaction->dimer deprotection Deprotection (e.g., Na/Hg) dimer->deprotection This compound (+)-Chimonanthine deprotection->this compound

Caption: Workflow for Movassaghi's Reductive Dimerization.

Protocol: Co(I)-Promoted Homodimerization of Tricyclic Bromide (+)-11

  • Materials:

    • Tricyclic Bromide (+)-11

    • Chloridotris(triphenylphosphine)cobalt(I) [CoCl(PPh₃)₃]

    • Anhydrous Acetone

    • Argon atmosphere

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of the tricyclic bromide (+)-11 (1.0 equiv) in anhydrous acetone (0.05 M) under an argon atmosphere at 23 °C, add chloridotris(triphenylphosphine)cobalt(I) (1.0 equiv).

    • Stir the resulting mixture at 23 °C for 15 minutes.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the dimeric hexacycle (+)-14.

  • Quantitative Data:

StepProductYield
Bromination of PrecursorTricyclic Bromide (+)-1177%
Co(I)-Promoted DimerizationDimeric Hexacycle (+)-1460%
Deprotection(+)-Chimonanthine99%
  • Characterization of Dimeric Hexacycle (+)-14:

    • ¹H NMR (CDCl₃, 400 MHz): [Specific chemical shifts, multiplicities, and coupling constants to be inserted from supporting information of the primary literature]

    • ¹³C NMR (CDCl₃, 101 MHz): [Specific chemical shifts to be inserted from supporting information of the primary literature]

    • HRMS (ESI): [Calculated and found m/z values to be inserted from supporting information of the primary literature]

Strategy 2: Overman's Enantioselective Dialkylation

This protocol details the key enantioselective dialkylation to form the vicinal quaternary stereocenters.

Diagram of the Experimental Workflow

Workflow for Overman's Enantioselective Dialkylation cluster_prep Dianion Formation cluster_alkylation Dialkylation cluster_conversion Conversion to this compound start Dihydroisoindigo Derivative base LHMDS, THF start->base dianion Dianion Intermediate base->dianion electrophile Chiral Ditriflate reaction Alkylation at low temperature electrophile->reaction product C2-Symmetric Dialkylated Product reaction->product reduction Reduction and Deprotection product->reduction This compound (+)-Chimonanthine reduction->this compound

Caption: Workflow for Overman's Enantioselective Dialkylation.

Protocol: Enantioselective Dialkylation of Dihydroisoindigo Dianion

  • Materials:

    • N,N'-Bis(p-methoxybenzyl)dihydroisoindigo

    • Lithium bis(trimethylsilyl)amide (LHMDS)

    • (2R,3R)-1,4-Bis(trifluoromethanesulfonyloxy)butane-2,3-diol bis(tert-butyldimethylsilyl) ether (Chiral Ditriflate)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon atmosphere

  • Procedure:

    • To a solution of N,N'-bis(p-methoxybenzyl)dihydroisoindigo (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere at -78 °C, add a solution of LHMDS (2.2 equiv) in THF.

    • Stir the mixture at -78 °C for 1 hour to form the dianion.

    • Add a solution of the chiral ditriflate (1.1 equiv) in THF to the reaction mixture.

    • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Quantitative Data:

StepProductYield
Enantioselective DialkylationC₂-Symmetric Dialkylated Product>85%
Conversion to (+)-Chimonanthine(+)-ChimonanthineHigh
  • Characterization of C₂-Symmetric Dialkylated Product:

    • ¹H NMR (CDCl₃, 500 MHz): [Specific chemical shifts, multiplicities, and coupling constants to be inserted from supporting information of the primary literature]

    • ¹³C NMR (CDCl₃, 125 MHz): [Specific chemical shifts to be inserted from supporting information of the primary literature]

    • HRMS (ESI): [Calculated and found m/z values to be inserted from supporting information of the primary literature]

Strategy 3: Matsunaga's Catalytic Asymmetric Double Michael Reaction

This protocol outlines the key catalytic step for the enantioselective synthesis of the this compound precursor.

Diagram of the Experimental Workflow

Workflow for Matsunaga's Double Michael Reaction cluster_reaction Asymmetric Double Michael Addition cluster_cyclization Conversion to this compound start 3,3'-Bioxindole reagents Methyl Acrylate, Chiral Mn Catalyst start->reagents reaction Reaction in appropriate solvent reagents->reaction product Dialkylated Adduct reaction->product cyclization Intramolecular Dicyclization product->cyclization reduction Reduction of Amide and Ester cyclization->reduction This compound (+)-Chimonanthine reduction->this compound

Caption: Workflow for Matsunaga's Double Michael Reaction.

Protocol: Catalytic Asymmetric Double Michael Reaction of 3,3'-Bioxindole

  • Materials:

    • 3,3'-Bioxindole

    • Methyl acrylate

    • Chiral Manganese(II) catalyst (e.g., Mn(4-F-BzO)₂/Schiff base)

    • Anhydrous solvent (e.g., Toluene)

    • Inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral manganese catalyst (10 mol%) in the anhydrous solvent.

    • Add 3,3'-bioxindole (1.0 equiv) to the catalyst solution.

    • Cool the mixture to the specified reaction temperature (e.g., 0 °C).

    • Add methyl acrylate (2.5 equiv) dropwise to the reaction mixture.

    • Stir the reaction at the specified temperature for the required duration (e.g., 24-48 hours), monitoring by TLC.

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

    • Purify the resulting dialkylated adduct by column chromatography.

  • Quantitative Data:

StepProductYieldee
Double Michael ReactionDialkylated Adduct69%95%
Conversion to (+)-Chimonanthine(+)-Chimonanthine--
  • Characterization of Dialkylated Adduct:

    • ¹H NMR (CDCl₃, 400 MHz): [Specific chemical shifts, multiplicities, and coupling constants to be inserted from supporting information of the primary literature]

    • ¹³C NMR (CDCl₃, 101 MHz): [Specific chemical shifts to be inserted from supporting information of the primary literature]

    • HRMS (ESI): [Calculated and found m/z values to be inserted from supporting information of the primary literature]

Biological Context: Interaction with μ-Opioid Receptor Signaling Pathway

This compound has been shown to exhibit analgesic activity through its interaction with opioid receptors, particularly the μ-opioid receptor.[8][9] The μ-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist like this compound, initiates an intracellular signaling cascade.

Diagram of the μ-Opioid Receptor Signaling Pathway

Simplified μ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx This compound This compound (Agonist) This compound->MOR Binds G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits Analgesia Analgesia cAMP->Analgesia Leads to Ca_influx->Analgesia Leads to

Caption: Simplified μ-Opioid Receptor Signaling Pathway.

This pathway illustrates that the binding of this compound to the μ-opioid receptor leads to the inhibition of adenylyl cyclase and a reduction in calcium ion influx, which ultimately contributes to its analgesic effects.[10][11][12][13]

Conclusion

The convergent synthetic strategies presented herein provide robust and efficient pathways to the this compound core structure. The detailed protocols and associated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The understanding of this compound's interaction with the μ-opioid receptor signaling pathway opens avenues for the design and development of novel analgesics with potentially improved therapeutic profiles. Further exploration of these synthetic routes will undoubtedly facilitate the synthesis of a wider range of analogues for structure-activity relationship studies and drug discovery efforts.

References

Application Notes and Protocols for the Copper-Mediated Oxidative Coupling Synthesis of Chimonanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimonanthine is a dimeric indole alkaloid belonging to the Calycanthaceae family, which exhibits a range of interesting biological activities. Its complex structure, featuring a sterically hindered vicinal all-carbon quaternary stereocenter at the C3a-C3a' bond, has made it a challenging target for synthetic chemists. This application note details a robust and efficient method for the synthesis of (+)-Chimonanthine via a copper-mediated oxidative coupling of a chiral tryptamine derivative. This approach offers a straightforward and scalable route to this important natural product, facilitating further research and development in medicinal chemistry and drug discovery.

The key transformation in this synthesis is an asymmetric cyclodimerization, which proceeds through a proposed radical mechanism initiated by a single-electron oxidation at the indole nitrogen. This method provides good yields and maintains stereochemical integrity, making it a practical choice for the preparation of this compound and its analogs.

Data Presentation

Table 1: Key Reagents and Materials
Reagent/MaterialSupplierGradePurpose
TryptamineCommercially Available≥98%Starting Material
(+)-Menthyl chloroformateCommercially Available≥97%Chiral Auxiliary
Diisopropylethylamine (DIPEA)Commercially Available≥99.5%Base
Copper(II) Chloride (CuCl₂)Commercially AvailableAnhydrous, ≥98%Catalyst/Oxidant
Dichloromethane (CH₂Cl₂)Commercially AvailableAnhydrousSolvent
Acetonitrile (CH₃CN)Commercially AvailableAnhydrousSolvent
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)Commercially Available~65 wt. % in tolueneReducing Agent
Petroleum EtherCommercially AvailableACS GradeSolvent for Crystallization
Table 2: Reaction Parameters for Copper-Mediated Oxidative Dimerization
ParameterValue
SubstrateChiral Tryptamine Derivative (Carbamate 12 )
CatalystCopper(II) Chloride (CuCl₂)
Catalyst Loading2.0 equiv
SolventAnhydrous Acetonitrile (CH₃CN)
TemperatureRoom Temperature
Reaction TimeNot explicitly stated, monitored by TLC
AtmosphereAnaerobic Conditions
Yield of (+)-ChimonanthineMaintained on a gram scale
Yield of meso-ChimonanthineNot explicitly stated

Experimental Protocols

Protocol 1: Synthesis of Chiral Tryptamine Derivative (Carbamate 12)
  • To a solution of commercially available tryptamine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added diisopropylethylamine (DIPEA) (3.0 equiv).

  • The solution is cooled to 0 °C in an ice bath.

  • (+)-Menthyl chloroformate (1.2 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by crystallization from a mixture of petroleum ether and dichloromethane to afford the enantiomerically pure carbamate 12 in high yield (typically ~92%).[1]

Protocol 2: Copper-Mediated Asymmetric Oxidative Dimerization to (+)-Chimonanthine
  • The chiral carbamate 12 (1.0 equiv) is dissolved in anhydrous acetonitrile (CH₃CN) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous copper(II) chloride (CuCl₂) (2.0 equiv) is added to the solution.

  • The reaction mixture is stirred at room temperature under anaerobic conditions. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The resulting residue contains a mixture of the dimeric products.

Protocol 3: Reductive Removal of the Chiral Auxiliary to Yield (+)-Chimonanthine
  • The crude mixture from the previous step is dissolved in an appropriate anhydrous solvent (e.g., THF or toluene).

  • Red-Al solution (excess) is added carefully at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred until the complete removal of the carbamate groups is observed (monitored by TLC).

  • The reaction is carefully quenched with a suitable reagent (e.g., Rochelle's salt solution or water).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude (+)-Chimonanthine is purified by column chromatography or crystallization to yield the final product.

Mandatory Visualizations

G cluster_prep Step 1: Preparation of Chiral Substrate cluster_dimer Step 2: Copper-Mediated Oxidative Dimerization cluster_deprotect Step 3: Deprotection Tryptamine Tryptamine DIPEA DIPEA, CH₂Cl₂ Tryptamine->DIPEA MenthylChloroformate (+)-Menthyl Chloroformate MenthylChloroformate->DIPEA Carbamate Chiral Carbamate Derivative (12) DIPEA->Carbamate Acylation CuCl2 CuCl₂, CH₃CN Carbamate->CuCl2 Dimer Dimeric Intermediate CuCl2->Dimer Oxidative Coupling RedAl Red-Al Dimer->RedAl This compound (+)-Chimonanthine RedAl->this compound Reduction

Caption: Experimental workflow for the synthesis of (+)-Chimonanthine.

G cluster_mechanism Proposed Mechanism of Oxidative Dimerization Indole Indole Derivative (N1-H) Deprotonation Deprotonation (Base or equilibrium) Indole->Deprotonation IndoleAnion Indole Anion (N1⁻) Deprotonation->IndoleAnion SET Single Electron Transfer (Cu(II) -> Cu(I)) IndoleAnion->SET IndoleRadical Indole N1 Radical SET->IndoleRadical Delocalization Resonance IndoleRadical->Delocalization C3Radical Indole C3 Radical Delocalization->C3Radical Dimerization Dimerization C3Radical->Dimerization DimerRadical Dimeric Intermediate Dimerization->DimerRadical Annulation 5-exo-trig Annulation DimerRadical->Annulation FinalProduct Hexahydropyrroloindole Dimer Annulation->FinalProduct

Caption: Plausible mechanistic pathway for the copper-mediated oxidative coupling.[1]

References

Application Note: Quantitative Analysis of Chimonanthine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of Chimonanthine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, toxicological, or metabolomic studies.

Introduction

This compound is a calycanthaceous alkaloid with known biological activity. Accurate and reliable quantification of this compound in biological matrices is crucial for understanding its pharmacological and toxicological profile. This HPLC-MS/MS method offers high selectivity and sensitivity, overcoming the challenges associated with complex biological sample matrices. The method utilizes a simple protein precipitation step for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., an isotopically labeled this compound or a structurally similar compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (sourced ethically and stored at -80°C)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma.[1][2]

  • Thaw frozen human plasma samples on ice.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[3]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC Conditions

The chromatographic separation is performed using a reversed-phase C18 column.[4][5]

ParameterRecommended Condition
HPLC System A standard UHPLC/HPLC system
Column C18, 2.1 x 100 mm, 1.8 µm particle size or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Note: The gradient should be optimized to ensure sufficient separation from matrix components and potential isomers.[6][7]

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.[8][9]

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole MS/MS System
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)
Resolution Q1: Unit, Q3: Unit
MRM Transitions

Specific MRM transitions must be optimized by infusing a standard solution of this compound and the IS into the mass spectrometer. The following are proposed transitions based on the known molecular weight.[6][7]

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound347.2To be determinedTo be optimized
347.2To be determinedTo be optimized
Internal Standard (IS)Specific to ISTo be determinedTo be optimized

Note: The product ions and collision energies are compound-dependent and require experimental determination to ensure optimal sensitivity and specificity.[8]

Data Presentation

The following table summarizes the expected quantitative performance parameters for the method. These values are representative and should be confirmed during method validation.[4][5][9][10][11]

ParameterExpected Performance
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Recovery > 85%

Experimental Workflow Diagram

HPLC_MSMS_Workflow Sample 1. Sample Receipt (Human Plasma) Spike 2. Spiking (Internal Standard) Sample->Spike Precipitate 3. Protein Precipitation (Ice-Cold Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation (14,000 x g, 10 min) Precipitate->Centrifuge Transfer 5. Supernatant Transfer Centrifuge->Transfer Evaporate 6. Evaporation (Nitrogen Stream) Transfer->Evaporate Reconstitute 7. Reconstitution (Mobile Phase) Evaporate->Reconstitute HPLC 8. HPLC Separation (C18 Column) Reconstitute->HPLC MSMS 9. MS/MS Detection (MRM Mode) HPLC->MSMS Data 10. Data Analysis (Quantification) MSMS->Data

Caption: Workflow for this compound detection by HPLC-MS/MS.

References

Application Notes and Protocols for In Vivo Analgesic Profiling of Chimonanthine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the analgesic effects of Chimonanthine derivatives in vivo. The protocols and data presentation formats are designed to facilitate reproducible and comparable studies in the field of pain research and drug discovery.

Introduction

This compound and its derivatives are a class of pyrrolidinoindoline alkaloids that have shown promise as potential analgesic agents. In vivo studies have indicated that certain isomers, notably (+)-chimonanthine, exhibit dose-dependent and naloxone-reversible analgesic effects, suggesting a mechanism of action involving opioid pathways.[1][2][3] Further research points to a potential dual mechanism involving both opioid and NMDA receptors.[2] These compounds have been evaluated in various animal models of pain, including those assessing responses to thermal and chemical stimuli.

This document outlines the standard experimental protocols for assessing the analgesic properties of this compound derivatives and provides templates for the systematic presentation of quantitative data.

Data Presentation: Quantitative Summary of Analgesic Effects

To ensure clarity and facilitate cross-study comparisons, all quantitative data from in vivo analgesic assays should be summarized in structured tables. Below are template tables for presenting dose-response data from common analgesic models.

Table 1: Dose-Response of (+)-Chimonanthine in the Tail-Flick Test

Treatment GroupDose (mg/kg)NLatency Time (s) at 30 min (Mean ± SEM)Latency Time (s) at 60 min (Mean ± SEM)Latency Time (s) at 90 min (Mean ± SEM)
Vehicle Control-
(+)-Chimonanthine
(+)-Chimonanthine
(+)-Chimonanthine
Morphine (Positive Control)

Table 2: Analgesic Efficacy of this compound Derivatives in the Hot Plate Test

CompoundDose (mg/kg)NLatency to Paw Licking (s) (Mean ± SEM)% Maximal Possible Effect (MPE)
Vehicle Control-
(+)-Chimonanthine
(-)-Chimonanthine
meso-Chimonanthine
Morphine (Positive Control)

Table 3: Effect of this compound Derivatives in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)NNumber of Writhes (Mean ± SEM)% Inhibition of Writhing
Vehicle Control-
(+)-Chimonanthine
(+)-Chimonanthine
Aspirin (Positive Control)

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are based on standard pharmacological practices and should be adapted to specific laboratory conditions and ethical guidelines.

Tail-Flick Test

This test assesses the spinal reflex to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.

Materials:

  • Tail-flick analgesia meter

  • Animal restrainers

  • Test compounds (this compound derivatives)

  • Vehicle (e.g., saline, DMSO)

  • Positive control (e.g., Morphine)

  • Syringes for administration

  • Male Swiss Webster mice (20-25 g)

Procedure:

  • Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment. On the day of the experiment, allow the animals to acclimate to the testing room for at least 2 hours.

  • Baseline Latency: Gently place each mouse in a restrainer and position the tail over the radiant heat source of the tail-flick meter. The distal third of the tail should be exposed to the heat.

  • Record the baseline latency for the tail-flick response. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage. Mice with a baseline latency outside of a predetermined range (e.g., 2-4 seconds) should be excluded.

  • Drug Administration: Administer the this compound derivative, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after administration, measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of the Maximal Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot Plate Test

This model evaluates the supraspinal response to a constant thermal stimulus.

Materials:

  • Hot plate apparatus with a constant temperature source (e.g., 55 ± 0.5°C)

  • Plexiglass cylinder to confine the animal on the hot plate

  • Test compounds

  • Vehicle

  • Positive control (e.g., Morphine)

  • Syringes

  • Male Wistar rats (180-220 g) or mice

Procedure:

  • Acclimatization: Follow the same acclimatization procedure as for the tail-flick test.

  • Baseline Latency: Place the animal on the hot plate, which is maintained at a constant temperature, and start the timer.

  • Record the time until the animal exhibits nociceptive behavior, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is essential to prevent paw injury.

  • Drug Administration: Administer the test compounds, vehicle, or positive control.

  • Post-Treatment Latency: Measure the hot plate latency at various time points after drug administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: Analyze the data by comparing the post-treatment latencies to the baseline latencies and to the vehicle control group. The %MPE can also be calculated as described for the tail-flick test.

Acetic Acid-Induced Writhing Test

This is a model of visceral inflammatory pain used to screen for peripheral and central analgesic activity.

Materials:

  • 0.6% acetic acid solution

  • Test compounds

  • Vehicle

  • Positive control (e.g., Aspirin)

  • Syringes

  • Observation chambers

  • Male ICR mice (20-25 g)

Procedure:

  • Acclimatization: Acclimatize the mice as previously described.

  • Drug Administration: Administer the this compound derivative, vehicle, or positive control.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes for i.p. administration), administer a 0.6% solution of acetic acid intraperitoneally (10 ml/kg).

  • Observation: Immediately place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) over a specific period, typically 15 to 30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100

Visualizations

Signaling Pathway

G Proposed Analgesic Signaling Pathway of this compound Derivatives This compound (+)-Chimonanthine Opioid_Receptor μ-Opioid Receptor This compound->Opioid_Receptor Agonist Binding NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Modulation Nociceptive_Neuron Nociceptive Neuron Opioid_Receptor->Nociceptive_Neuron Inhibition of Nociceptive Signaling NMDA_Receptor->Nociceptive_Neuron Reduction of Excitatory Transmission Analgesia Analgesia (Pain Relief) Nociceptive_Neuron->Analgesia Leads to

Caption: Proposed dual mechanism of action for this compound derivatives.

Experimental Workflow

G In Vivo Analgesic Assay Workflow start Start: Animal Acclimatization baseline Baseline Pain Threshold Measurement (e.g., Tail-Flick, Hot Plate) start->baseline grouping Randomization into Treatment Groups baseline->grouping administration Administration of This compound Derivative or Controls grouping->administration post_treatment Post-Treatment Pain Threshold Measurement (at defined time points) administration->post_treatment data_analysis Data Collection and Statistical Analysis post_treatment->data_analysis end End: Report Generation data_analysis->end

Caption: General workflow for in vivo analgesic screening.

Logical Relationships of Experimental Groups

G Experimental Group Design cluster_groups Treatment Groups main In Vivo Analgesic Study vehicle Group 1: Vehicle Control main->vehicle Compared against positive Group 2: Positive Control (e.g., Morphine) main->positive Compared against test1 Group 3: (+)-Chimonanthine (Dose 1) main->test1 Evaluates test2 Group 4: (+)-Chimonanthine (Dose 2) main->test2 Evaluates test3 Group 5: (+)-Chimonanthine (Dose 3) main->test3 Evaluates test1->vehicle test1->positive test2->vehicle test2->positive test3->vehicle test3->positive

Caption: Logical structure of experimental groups for dose-response studies.

References

Investigating the Melanogenesis Inhibitory Activity of Chimonanthine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the melanogenesis inhibitory activity of Chimonanthine, a potential novel agent for hyperpigmentation disorders. This document includes quantitative data on its efficacy, detailed experimental protocols for in vitro assessment, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

(-)-Chimonanthine has demonstrated potent inhibitory effects on melanin production. The following table summarizes its in vitro efficacy in theophylline-stimulated B16 melanoma 4A5 cells, with arbutin serving as a positive control.

CompoundCell LineStimulationEndpointIC50 ValueReference
(-)-ChimonanthineB16 melanoma 4A5TheophyllineMelanogenesis Inhibition1.4 µM[1]
ArbutinB16 melanoma 4A5TheophyllineMelanogenesis Inhibition174 µM[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the melanogenesis inhibitory activity of this compound are provided below.

Cell Culture and Treatment

B16F10 melanoma cells are a standard model for studying melanogenesis.

  • Cell Line: B16F10 mouse melanoma cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed B16F10 cells in appropriate culture plates (e.g., 6-well plates for melanin content and protein assays, 96-well plates for viability assays).

    • Allow cells to adhere for 24 hours.

    • Treat cells with varying concentrations of this compound and a positive control (e.g., Kojic Acid or Arbutin).

    • To induce melanogenesis, co-treat with a stimulating agent such as α-melanocyte-stimulating hormone (α-MSH) or theophylline.

    • Incubate for 48-72 hours before proceeding with subsequent assays.

Melanin Content Assay

This assay quantifies the melanin produced by cultured melanoma cells.

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 1 N NaOH with 10% DMSO

    • Spectrophotometer (plate reader)

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Lyse the cells with 1 N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

    • Normalize the melanin content to the total protein concentration to account for differences in cell number. The results are typically expressed as a percentage of the untreated control.

Tyrosinase Activity Assay (Cell-Based)

This assay measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within the cells.

  • Materials:

    • Phosphate buffer (pH 6.8)

    • Triton X-100

    • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • Procedure:

    • Wash the treated cells with ice-cold PBS.

    • Lyse the cells in a phosphate buffer containing 1% Triton X-100.

    • Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Quantify the protein concentration of the supernatant.

    • In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.

    • Incubate at 37°C for 1 hour.

    • Measure the formation of dopachrome by reading the absorbance at 475 nm.

    • Express tyrosinase activity as a percentage of the untreated control.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key melanogenesis-related markers.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against:

      • Tyrosinase (TYR)

      • Tyrosinase-related protein 1 (TRP-1)

      • Tyrosinase-related protein 2 (TRP-2/DCT)

      • Microphthalmia-associated transcription factor (MITF)

      • Phosphorylated and total forms of signaling proteins (e.g., ERK, Akt, CREB)

      • β-actin or GAPDH (as a loading control)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Lyse the treated cells in RIPA buffer.

    • Determine protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

Visualizations

The following diagrams illustrate the key signaling pathways in melanogenesis and a typical experimental workflow for investigating a potential inhibitor.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed B16F10 Cells treat Treat with this compound & Melanogenesis Stimulator start->treat melanin Melanin Content Assay treat->melanin tyrosinase Tyrosinase Activity Assay treat->tyrosinase western Western Blot (MITF, TYR, TRP-1, TRP-2) treat->western quantify Quantify Results melanin->quantify tyrosinase->quantify western->quantify pathway Elucidate Mechanism quantify->pathway

Caption: Experimental workflow for assessing this compound's inhibitory activity.

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_synthesis Melanin Synthesis MSH α-MSH MC1R MC1R MSH->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF MITF (Transcription) pCREB->MITF TYR_gene Tyrosinase Gene MITF->TYR_gene TRP1_gene TRP-1 Gene MITF->TRP1_gene TRP2_gene TRP-2 Gene MITF->TRP2_gene Tyrosinase Tyrosinase TYR_gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes This compound This compound (Proposed Inhibition) This compound->MITF This compound->Tyrosinase

Caption: Key signaling pathways regulating melanogenesis and potential targets for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Diereoselectivity in Chimonanthine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the diastereoselective synthesis of Chimonanthine.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to control diastereoselectivity in this compound synthesis?

A1: Several successful strategies have been developed to control the formation of the critical vicinal quaternary stereocenters in this compound. The primary approaches include:

  • Reductive Dimerization: This method, notably employed by Movassaghi's group, utilizes a cobalt(I)-promoted reductive dimerization of an endo bromide precursor. The stereochemistry at the C8a-position of the tricyclic starting material directs the diastereoselective formation of the C3a-C3a' bond.[1][2]

  • Double Heck Cyclizations: Overman and colleagues have developed elegant enantioselective syntheses using double Heck cyclizations to establish the quaternary stereocenters for both meso- and (+)-Chimonanthine.[2]

  • Double Michael Reaction: A catalytic asymmetric double Michael reaction of bisoxindole has been reported by Matsunaga and his team as an effective method for constructing the vicinal quaternary centers.[2][3]

  • Deacylative Alkylation: A palladium(0)-catalyzed deacylative alkylation of 3-acyl-2-oxindoles has been shown to favor the formation of the meso-isomer of dimeric 2-oxindole systems.[4]

  • Copper-Mediated Asymmetric Cyclodimerization: A straightforward approach from commercially available tryptamine involves a copper-mediated asymmetric cyclodimerization of a chiral tryptamine derivative to form the sterically hindered vicinal quaternary stereocenters.[5][6]

Q2: Which factors have the most significant impact on the diastereoselectivity of the dimerization reaction?

A2: The diastereoselectivity of the dimerization is highly sensitive to several factors:

  • Catalyst/Promoter: The choice of metal catalyst or promoter is crucial. For instance, Co(I) complexes have proven effective in reductive dimerizations.[1][2] Chiral phosphoric acids have also been used to catalyze enantioselective substitution reactions in related syntheses.[2]

  • Precursor Stereochemistry: In methods like reductive dimerization, the existing stereochemistry in the monomeric precursor plays a directing role in the formation of the new stereocenters.[1][2]

  • Reaction Conditions: Temperature and solvent can significantly influence the diastereomeric ratio (d.r.). The choice of solvent can affect the stability of transition states and the overall stereochemical outcome.[7][8] For example, the use of a DMSO/1-butanol mixture has been shown to favor high anti-diastereoselectivity in related Mannich reactions.[9]

  • Protecting Groups: The nature of the protecting groups on the nitrogen atoms of the indole moieties can influence the steric environment and, consequently, the facial selectivity of the coupling reaction.

Troubleshooting Guides

Problem 1: Low diastereoselectivity in the reductive dimerization of the tricyclic bromide.

Possible Cause Troubleshooting Step
Impure or epimerized starting material Ensure the enantiomeric and diastereomeric purity of the tricyclic bromide precursor. Benzylic bromination should be performed carefully to yield a single diastereomer.[1]
Inefficient catalyst activity Use freshly prepared or properly stored [CoCl(PPh₃)₃]. Ensure the reaction is conducted under strictly anaerobic conditions to prevent catalyst deactivation.
Suboptimal solvent Acetone has been reported as an effective solvent for the Co(I)-promoted dimerization.[1] Consider screening other polar aprotic solvents if diastereoselectivity remains low.
Incorrect temperature The reaction is typically run at room temperature.[1] Deviation from this may affect the selectivity.

Problem 2: Formation of undesired meso-isomer in the synthesis of (+)-Chimonanthine.

Possible Cause Troubleshooting Step
Reaction conditions favoring the thermodynamically more stable meso-product In strategies like deacylative alkylation, the meso-isomer can be the major product.[4] For enantioselective synthesis, methods like the asymmetric double Heck cyclization or reductive dimerization of an enantiopure precursor are more suitable.[1][2]
Racemization of intermediates Check the stability of key chiral intermediates under the reaction conditions. Base-induced isomerization has been observed, which can lead to the formation of different diastereomers.[5][6]
Chiral catalyst or ligand issues If using a chiral catalyst, ensure its enantiomeric purity and proper activation. For instance, in asymmetric Petasis reactions, the combination of an L-amine and an (S)-catalyst was found to be crucial for obtaining the syn-diastereomer.[10]

Problem 3: Low yield of the desired dimer and formation of side products.

Possible Cause Troubleshooting Step
Side reactions of the radical intermediate In radical-based dimerizations, side reactions such as reduction of the bromide can occur.[1] Optimization of the reducing agent and reaction time is necessary. For example, while [Mn₂(CO)₁₀] with visible light irradiation did produce the dimer, it also led to reduction byproducts.[1]
Anionic fragmentation Certain reducing conditions can promote anionic fragmentation, leading to tryptophan derivatives instead of the dimer.[1] Carefully select the reducing system to favor the desired dimerization pathway.
Product instability during workup The product may be sensitive to acidic or basic conditions during workup. Neutralize the reaction mixture carefully and consider performing a stability test on a small sample before full workup.[11]

Quantitative Data on Diastereoselectivity

Synthetic Method Key Reagents/Catalyst Solvent Temperature Diastereomeric Ratio (d.r.) Yield Reference
Reductive Dimerization[CoCl(PPh₃)₃]Acetone23 °C>99% de60%[1]
Asymmetric Double Michael ReactionChiral Phosphoric Acid--High-[2]
Deacylative AlkylationPd(0)-MildFavors meso-isomer-[4]
Catalytic Diastereoselective Petasis Reaction(S)-3,3'-Br₂-BINOLCH₂Cl₂ with 4Å MS-5.5:1 (syn/anti)54% (syn)[10]
Tryptophan-catalyzed Mannich ReactionL-tryptophanDMSO/1-butanol (4:1)Room Temp.up to 10.3:1 (anti/syn)Good[9]

Experimental Protocols

1. Reductive Dimerization for (+)-Chimonanthine Synthesis (Movassaghi et al.) [1]

To a solution of the tricyclic bromide (+)-11 in acetone at 23 °C is added [CoCl(PPh₃)₃]. The reaction mixture is stirred for 15 minutes. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired dimer (+)-14.

2. Benzylic Bromination to form Tricyclic Bromide Precursor (+)-11 (Movassaghi et al.) [1]

A solution of the tricyclic hexahydropyrroloindole (+)-9 in CCl₄ is treated with 1,3-dibromo-5,5-dimethylhydantoin and AIBN. The mixture is heated to 80 °C for 1 hour. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by chromatography to give the bromide (+)-11 as a single diastereomer.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_dimerization Diastereoselective Dimerization cluster_final Final Product Synthesis start Nα-methoxycarbonyl-L-tryptophan methyl ester (8) tricycle_formation Tricyclic hexahydropyrroloindole (+)-9 (>99% de, >99% ee) start->tricycle_formation H₃PO₄, N-sulfonylation bromination Benzylic Bromination (1,3-dibromo-5,5-dimethylhydantoin, AIBN) tricycle_formation->bromination bromide_product Tricyclic Bromide (+)-11 (single diastereomer) bromination->bromide_product dimerization Reductive Dimerization ([CoCl(PPh₃)₃], Acetone) bromide_product->dimerization dimer_product Hexacycle (+)-14 dimerization->dimer_product final_steps Deprotection & Reduction dimer_product->final_steps This compound (+)-Chimonanthine final_steps->this compound

Caption: Workflow for the synthesis of (+)-Chimonanthine via reductive dimerization.

troubleshooting_logic start Low Diastereoselectivity Observed check_purity Check purity of starting bromide (+)-11 start->check_purity Is starting material pure? check_catalyst Verify catalyst activity and reaction atmosphere check_purity->check_catalyst Yes repurify Repurify bromide check_purity->repurify No check_conditions Review solvent and temperature check_catalyst->check_conditions Yes replace_catalyst Use fresh catalyst under inert atmosphere check_catalyst->replace_catalyst No success Diastereoselectivity Improved check_conditions->success Conditions Optimal adjust_conditions Adjust solvent/temperature check_conditions->adjust_conditions Suboptimal repurify->start replace_catalyst->start adjust_conditions->start

Caption: Troubleshooting logic for low diastereoselectivity in this compound synthesis.

References

Technical Support Center: Scalable Synthesis of Chimonanthine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of Chimonanthine. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound via established methods.

Reductive Dimerization of Tryptophan or Tryptamine Derivatives

Question: Why is the yield of the dimeric product low in the reductive dimerization step?

Answer: Low yields in the reductive dimerization to form the core structure of this compound can be attributed to several factors:

  • Inefficient Radical Generation: The formation of the desired C3a-C3a' bond relies on the efficient generation and coupling of radicals from a suitable precursor, such as a tricyclic bromide. Inadequate activation of the precursor can lead to low conversion.

  • Side Reactions: The radical intermediate is highly reactive and can participate in undesired side reactions, such as reduction to the corresponding monomer or fragmentation of the tricyclic system.

  • Steric Hindrance: The formation of the bond between two sterically hindered quaternary centers is inherently challenging.

  • Reaction Conditions: Suboptimal reaction conditions, including the choice of reducing agent, solvent, temperature, and concentration, can significantly impact the reaction's efficiency.

Troubleshooting Tips:

  • Optimize the Reducing Agent: Different reducing agents, such as Co(I) complexes or manganese carbonyls, have been used.[1] The choice and stoichiometry of the reducing agent are critical and may require optimization for your specific substrate.

  • Control Reaction Concentration: Given the second-order kinetics of the dimerization, the concentration of the radical precursor can influence the rate of the desired dimerization versus competing unimolecular side reactions.

  • Screen Solvents and Temperatures: The polarity and coordinating ability of the solvent can affect the stability of the radical intermediates and the efficiency of the coupling reaction. Temperature control is also crucial to manage the rate of radical generation and minimize decomposition.

  • Precursor Purity: Ensure the tricyclic halide precursor is of high purity, as impurities can interfere with the radical reaction.

Question: What are the common byproducts in the Co(I)-promoted reductive dimerization, and how can they be minimized?

Answer: A common byproduct is the reduced monomer, where the halide is replaced by a hydrogen atom. This occurs when the radical intermediate is quenched before it can dimerize. Additionally, fragmentation of the tricyclic ring system can lead to various tryptophan derivatives.

Minimization Strategies:

  • Rapid Radical Coupling: Favouring conditions that promote rapid dimerization over other pathways is key. This can sometimes be achieved by slowly adding the reducing agent to maintain a low concentration of the radical scavenger.

  • Careful Work-up: The reaction mixture may be sensitive to air or acidic/basic conditions during work-up, leading to decomposition of the desired product. A neutral work-up and prompt purification are recommended.

Palladium-Catalyzed Double Heck Cyclization

Question: The double Heck cyclization reaction is not proceeding to completion or is giving a low yield of the desired bis-indole scaffold. What could be the issue?

Answer: Incomplete reaction or low yields in the double Heck cyclization can be due to several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction.

  • Ligand Choice: The choice of phosphine ligand is crucial for the stability and reactivity of the palladium catalyst.

  • Substrate Quality: The purity of the di-haloaromatic precursor and the bis-alkene partner is critical.

  • Reaction Conditions: Temperature, base, and solvent all play a significant role in the efficiency of the Heck reaction.

Troubleshooting Tips:

  • Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., P(o-tol)₃, PPh₃) to find the optimal combination for your specific substrate.

  • Base Selection: The choice of base (e.g., Et₃N, K₂CO₃, PMP) can influence the rate of catalyst regeneration and prevent side reactions.

  • Rigorous Anhydrous and Inert Conditions: Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Slow Addition: In some cases, slow addition of the substrate or base can help maintain a low concentration of reactive intermediates and minimize side reactions.

Copper-Mediated Asymmetric Cyclodimerization

Question: The copper-mediated cyclodimerization of our chiral tryptamine derivative is resulting in a low yield and poor diastereoselectivity. What are the potential causes?

Answer: This reaction is sensitive to a number of variables that can affect both yield and stereochemical control:

  • Copper Source and Ligand: The choice of copper salt (e.g., CuCl₂) and any coordinating ligands can influence the geometry and reactivity of the catalytic species.

  • Base and Solvent: The base used for deprotonation and the solvent system can impact the rate of the desired reaction versus side reactions.

  • Chiral Auxiliary: The nature and purity of the chiral auxiliary on the tryptamine derivative are paramount for achieving high diastereoselectivity.

  • Oxidant: If an external oxidant is used, its nature and stoichiometry must be carefully controlled.

Troubleshooting Tips:

  • Optimize Copper-to-Substrate Ratio: The catalytic loading of the copper salt can be a critical parameter to optimize.

  • Screen Bases: Different bases (e.g., t-BuOK, NaH) can have a significant effect on the reaction outcome.[2]

  • Solvent Effects: The polarity of the solvent can influence the reaction rate and selectivity. A survey of different solvents may be beneficial.

  • Temperature Control: Running the reaction at lower temperatures may improve diastereoselectivity, although it might require longer reaction times.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthesis routes for this compound for preclinical studies?

A1: Several synthetic strategies have shown promise for gram-scale synthesis of this compound.[1] These include:

  • Reductive Dimerization: This convergent approach involves the coupling of two identical tricyclic monomers, often derived from tryptophan, to form the central C3a-C3a' bond.[1]

  • Double Heck Cyclization: This strategy constructs the bis-pyrrolidinoindoline core through a palladium-catalyzed intramolecular cyclization of a suitable precursor.

  • Copper-Mediated Asymmetric Cyclodimerization: This method utilizes a chiral tryptamine derivative and a copper catalyst to achieve the dimerization and cyclization in a stereocontrolled manner.[2]

Q2: How can the diastereoselectivity of the dimerization step be controlled?

A2: Controlling the diastereoselectivity to favor the desired meso or C₂-symmetric isomer of this compound is a key challenge. Strategies include:

  • Substrate Control: The stereochemistry of the starting material, particularly at the C8a position in the tricyclic precursors for reductive dimerization, can direct the stereochemical outcome of the coupling reaction.[1]

  • Chiral Auxiliaries: In the copper-mediated cyclodimerization, the use of a chiral auxiliary on the tryptamine substrate is essential for inducing asymmetry.

  • Catalyst Control: Chiral ligands on the metal catalyst (e.g., palladium in Heck reactions) can also be employed to influence the stereoselectivity.

Q3: What are the typical yields for the scalable synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic route and the scale of the reaction. Gram-scale syntheses have been reported with overall yields that are practical for producing preclinical quantities. For specific steps, yields can range from moderate to good. For example, the Co(I)-promoted reductive dimerization has been reported with a 60% yield for the key coupling step.[1]

Q4: What purification methods are most effective for this compound and its intermediates?

A4: Standard chromatographic techniques are typically employed for the purification of this compound and its synthetic intermediates. These include:

  • Silica Gel Column Chromatography: This is the most common method for purifying organic compounds. A range of solvent systems, typically mixtures of hexanes and ethyl acetate or dichloromethane and methanol, can be used.

  • Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications or for separating closely related diastereomers, preparative TLC can be effective.

  • Crystallization: If the desired compound is a crystalline solid, recrystallization can be a highly effective method for achieving high purity on a large scale.

Q5: Are there any specific safety precautions to consider during the synthesis of this compound?

A5: Standard laboratory safety practices should always be followed. Specific considerations for this compound synthesis include:

  • Handling of Metal Catalysts: Palladium and copper catalysts can be toxic and should be handled in a well-ventilated fume hood.

  • Use of Strong Bases and Reducing Agents: Reagents such as sodium hydride and potassium tert-butoxide are highly reactive and should be handled with care under anhydrous conditions. Red-Al, a powerful reducing agent, is also pyrophoric.

  • Inert Atmosphere Techniques: Many of the reactions require an inert atmosphere (argon or nitrogen) to prevent degradation of reagents and intermediates.

  • Solvent Hazards: Organic solvents should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Quantitative Data Summary

Synthetic Step / MethodReagents and ConditionsYield (%)ScaleReference
Reductive Dimerization
Tricyclic Bromide Formation1,3-dibromo-5,5-dimethylhydantoin, AIBN, CCl₄, 80°C77> 4 g[1]
Co(I)-promoted Dimerization[CoCl(PPh₃)₃], acetone, 23°C60Gram-scale[1]
Copper-Mediated Cyclodimerization
CyclodimerizationCuCl₂ (1.5 equiv), t-BuOK (1.1 equiv), 0.05 M42-45Gram-scale[2]
Reduction to (+)-ChimonanthineRed-Al, toluene, 110°C83-[2]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of (+)-Chimonanthine via Reductive Dimerization

This protocol is adapted from the work of Movassaghi et al.[1]

Step 1: Synthesis of the Tricyclic Bromide Precursor

  • To a solution of the tricyclic hexahydropyrroloindole (1.0 eq) in carbon tetrachloride (CCl₄), add 1,3-dibromo-5,5-dimethylhydantoin (1.1 eq) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to 80°C for 1 hour.

  • Cool the reaction to room temperature and filter off the solid byproduct.

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel chromatography to afford the tricyclic bromide.

Step 2: Co(I)-Promoted Reductive Dimerization

  • To a solution of the tricyclic bromide (1.0 eq) in acetone under an inert atmosphere, add tris(triphenylphosphine)cobalt(I) chloride ([CoCl(PPh₃)₃]) (1.1 eq).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the dimeric hexacycle.

Step 3: Conversion to (+)-Chimonanthine

  • The resulting dimeric intermediate can be converted to (+)-Chimonanthine through a series of standard transformations including deprotection and reduction steps as detailed in the original literature.[1]

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_dimerization Key Dimerization Step cluster_modification Post-Dimerization Modifications cluster_final Final Product Tryptophan Tryptophan/ Tryptamine Derivative Precursor Tricyclic Precursor (e.g., Halide) Tryptophan->Precursor Multi-step Synthesis Dimerization Dimerization Reaction (Reductive/Oxidative) Precursor->Dimerization Key Bond Formation (e.g., Co(I), Pd(0), Cu(II)) Modification Deprotection/ Functional Group Manipulation Dimerization->Modification Conversion to Final Scaffold This compound This compound Modification->this compound Purification

Caption: General experimental workflow for the scalable synthesis of this compound.

Putative Signaling Pathway of this compound

G This compound This compound mu_Opioid_Receptor µ-Opioid Receptor (GPCR) This compound->mu_Opioid_Receptor Binds to G_Protein Heterotrimeric G-Protein (Gαi/βγ) mu_Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Gαi inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Gβγ inhibits K_Channel K⁺ Channels G_Protein->K_Channel Gβγ activates cAMP cAMP Adenylyl_Cyclase->cAMP Inhibits production PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduced influx decreases release Neuronal_Hyperpolarization Neuronal Hyperpolarization K_Channel->Neuronal_Hyperpolarization Efflux leads to Analgesia Analgesia Neurotransmitter_Release->Analgesia Contributes to Neuronal_Hyperpolarization->Analgesia Contributes to

Caption: Proposed signaling pathway for this compound's analgesic effect.

References

Technical Support Center: Resolving Racemic Mixtures of Chimonanthine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the resolution of Chimonanthine isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their resolution important? A1: this compound is a dimeric hexahydropyrroloindole alkaloid.[1] It exists as a racemic mixture, meaning it contains equal amounts of two enantiomers (non-superimposable mirror images), such as (+)-Chimonanthine and (-)-Chimonanthine, as well as diastereomers like meso-Chimonanthine.[2] The resolution of these isomers is critical because enantiomers often exhibit different pharmacological and toxicological activities.[3] Regulatory agencies frequently require the assessment of individual stereoisomers in drug candidates to ensure safety and efficacy.[4][5]

Q2: What are the primary methods for resolving racemic this compound? A2: The most common methods for resolving racemic mixtures, including this compound, fall into three main categories:

  • Chiral Column Chromatography: This technique, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), uses a chiral stationary phase (CSP) to physically separate enantiomers.[6][7]

  • Diastereomeric Crystallization: This chemical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[8][9] These salts have different physical properties, such as solubility, allowing them to be separated by crystallization.[10]

  • Kinetic Resolution: This method utilizes a chiral catalyst or enzyme that reacts at different rates with each enantiomer, allowing for the separation of the unreacted, enantioenriched starting material from the product.[11]

Q3: How do I choose the best resolution method for my experiment? A3: The choice depends on several factors including the scale of the separation, required purity (enantiomeric excess), cost, and available equipment.

  • For analytical scale and high-purity requirements , Chiral HPLC is often the most versatile and reliable method.[5]

  • For large-scale industrial production , diastereomeric crystallization is often more cost-effective, provided a suitable resolving agent and crystallization conditions can be found.[8]

  • Kinetic resolution is useful when one enantiomer is desired and the other can be discarded or racemized for reuse, though it is limited by a theoretical maximum yield of 50% for the unreacted enantiomer.[11]

G Decision Logic for Selecting a Resolution Method start Start: Racemic This compound Mixture scale What is the required scale? start->scale purity Is >99% ee required? scale->purity Analytical / Small large_scale Is this for large-scale (multi-gram) production? scale->large_scale Preparative / Large hplc Primary Method: Chiral HPLC / SFC purity->hplc Yes consider_alt Consider alternative or combination of methods purity->consider_alt No large_scale->hplc No crystallization Primary Method: Diastereomeric Crystallization large_scale->crystallization Yes kinetic Alternative Method: Kinetic Resolution (if 50% yield is acceptable) hplc->kinetic If preparative scale is needed and method is transferable crystallization->kinetic If crystallization fails

Caption: Decision tree for selecting a this compound resolution method.

Troubleshooting Guide 1: Chiral Chromatography (HPLC/SFC)

This section addresses common issues encountered when using chiral stationary phases (CSPs) for this compound isomer separation. Polysaccharide-based CSPs are the most common type for resolving a wide range of chiral compounds.[3][6]

Q: I am seeing no separation or very poor resolution between the enantiomers. What should I do? A: Poor resolution is a common initial problem. Here are several steps to troubleshoot it:

  • Confirm Column Suitability: Not all CSPs work for all compounds. Screen your racemic mixture on multiple columns with different chiral selectors (e.g., amylose vs. cellulose derivatives).[7][12]

  • Optimize the Mobile Phase:

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane). Small changes can have a large impact on selectivity.[12]

    • Additives: For basic compounds like alkaloids, peak shape and resolution can be dramatically improved by adding a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) to the mobile phase to reduce peak tailing.[13]

  • Lower the Temperature: Running the column at a lower temperature (e.g., 10-25°C) can enhance the chiral recognition interactions, often leading to better resolution.[12]

  • Reduce Flow Rate: A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution.

Q: My peaks are tailing or showing poor symmetry. How can I fix this? A: Peak tailing for alkaloids like this compound is often caused by strong interactions between the basic nitrogen atoms and acidic sites on the silica support of the CSP.

  • Use a Basic Additive: As mentioned above, adding a competing base like diethylamine to the mobile phase is the most effective solution.[13]

  • Check Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the injection volume or sample concentration.

  • Ensure Sample Solvent Compatibility: The sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.[14]

Q: The retention time of my peaks is shifting between injections. Why is this happening? A: Retention time instability can be caused by several factors:

  • Insufficient Column Equilibration: Chiral separations, especially with mobile phase additives, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.[13]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[12]

  • Mobile Phase Composition Change: If using a mixed mobile phase, ensure it is well-mixed and that no selective evaporation of a volatile component is occurring.

G Workflow for Chiral HPLC Method Development start Start: Racemic This compound Sample screen 1. Column Screening (e.g., Polysaccharide CSPs: Cellulose, Amylose) start->screen separation_check Separation Observed? screen->separation_check optimize 2. Optimization separation_check->optimize Yes fail Try different column type or different mode (RP, Polar) separation_check->fail No mp A. Mobile Phase - Adjust alcohol % - Add basic modifier (DEA) optimize->mp temp B. Temperature - Lower temp for better resolution mp->temp flow C. Flow Rate - Reduce flow for better resolution temp->flow validate 3. Validation - Check robustness - Confirm peak identity flow->validate end End: Resolved Enantiomers validate->end fail->screen

Caption: General workflow for developing a chiral HPLC separation method.

Troubleshooting Guide 2: Diastereomeric Crystallization

This method relies on converting the enantiomers into diastereomers with different physical properties.[9] For a basic alkaloid like this compound, this is typically achieved by forming a salt with a chiral acid.

Q: I've formed a diastereomeric salt, but nothing is crystallizing. The mixture is an oil. What should I do? A: "Oiling out" is a common problem where the product separates as a liquid instead of a solid.

  • Change the Solvent: The choice of solvent is critical. Try a less polar solvent or a mixture of solvents to decrease the solubility of the salt.

  • Lower the Temperature Slowly: Crash cooling can promote oiling. Allow the solution to cool to room temperature slowly, then transfer to a refrigerator.

  • Use Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to the supersaturated solution to induce crystallization.

  • Increase Concentration: Carefully evaporate some of the solvent to create a more supersaturated solution, which can encourage crystal formation.

Q: I obtained crystals, but the diastereomeric excess (de%) is very low after separation. A: Low diastereomeric excess means the crystallization did not effectively differentiate between the two diastereomers.

  • Optimize the Resolving Agent: Not all chiral acids will work equally well. Screen different resolving agents (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).[9]

  • Perform Recrystallization: A single crystallization is often not enough. Recrystallizing the product one or more times from a suitable solvent can significantly improve the diastereomeric purity.

  • Control the Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to the precipitation of a less soluble, highly enriched diastereomeric salt.

Q: How do I recover the pure this compound enantiomer from the salt? A: After separating the desired diastereomeric salt, you must break the salt to recover the free base (this compound) and the resolving agent.

  • Basification and Extraction: Dissolve the salt in water or an aqueous/organic mixture. Add a base (e.g., sodium hydroxide, sodium bicarbonate) to deprotonate the this compound amine, converting it to the free base.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the organic layer, dry it, and evaporate the solvent. The resolving agent will remain in the aqueous layer as its corresponding salt.

G Workflow for Diastereomeric Crystallization start Start: Racemic This compound react 1. Salt Formation - React with Chiral Acid (e.g., Tartaric Acid) - Select appropriate solvent start->react crystallize 2. Crystallization - Cool slowly - Induce with seeding if needed react->crystallize separate 3. Separation - Filter to collect crystals (Diastereomer 1) crystallize->separate failed Oiled out or no crystals crystallize->failed Problem? mother_liquor Mother Liquor (Contains Diastereomer 2) separate->mother_liquor check_de Check de% of Crystals separate->check_de recrystallize Recrystallize to Improve Purity check_de->recrystallize de% is low liberate 4. Liberation of Enantiomer - Dissolve salt - Add base & extract check_de->liberate de% is high recrystallize->check_de end End: Enantiopure This compound liberate->end failed->react Adjust Solvent/ Conditions

References

Improving the efficiency of Chimonanthine extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Chimonanthine extraction from natural sources, primarily Chimonanthus praecox (wintersweet).

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction experiments.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete cell wall disruption: The solvent may not be effectively reaching the intracellular components where this compound is stored.- Grind the plant material to a fine powder: This increases the surface area for solvent penetration. For Chimonanthus praecox seeds, a 40-mesh sieve is recommended. - Consider pre-treatment: Methods like freeze-drying can make the plant material more brittle and easier to grind.
Inappropriate solvent selection: The polarity of the solvent may not be optimal for dissolving and extracting this compound.- Solvent Polarity: this compound, as an alkaloid, is generally more soluble in moderately polar to non-polar organic solvents. - Acidified Water/Alcohol: Using a slightly acidified solvent (e.g., 0.1% hydrochloric acid in ethanol) can convert the alkaloid into its salt form, which is more soluble in polar solvents like water and ethanol.[1] - Solvent Comparison: Refer to the solvent comparison table in the FAQs to select an appropriate solvent.
Insufficient extraction time or temperature: The extraction process may not have been long enough or at a high enough temperature to allow for complete diffusion of this compound into the solvent.- Optimize Extraction Time: For maceration, allow for at least 24-72 hours with occasional agitation.[2] For methods like Soxhlet and ultrasound-assisted extraction, consult the specific protocols below. - Optimize Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can degrade this compound. A temperature range of 40-60°C is generally recommended for many extraction methods.
Suboptimal solid-to-solvent ratio: An insufficient volume of solvent may become saturated with other co-extracted compounds, limiting the dissolution of this compound.- Increase Solvent Volume: A common starting point is a 1:10 or 1:20 solid-to-solvent ratio (g/mL). For Cynanchum komarovii, a 1:8 ratio was found to be optimal for alkaloid extraction.[1]
Presence of Impurities in the Extract Co-extraction of other phytochemicals: The chosen solvent may also be extracting other compounds from the plant material, such as fats, waxes, and pigments.- Defatting Step: For non-polar impurities, a pre-extraction step with a non-polar solvent like n-hexane can be performed. - Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid extraction. Acidify the extract to move the alkaloid to the aqueous phase, then basify the aqueous phase and extract the alkaloid with an immiscible organic solvent like chloroform or dichloromethane. - Chromatographic Purification: Utilize techniques like column chromatography (e.g., with silica gel or alumina) or preparative HPLC for final purification.
Difficulty in Solvent Removal High boiling point of the solvent: Solvents like water or DMSO can be difficult to remove completely without potentially degrading the target compound.- Use a Rotary Evaporator: This allows for efficient solvent removal under reduced pressure and at a lower temperature. - Azeotropic Distillation: For removing residual water, azeotropic distillation with a solvent like toluene can be effective. - Lyophilization (Freeze-Drying): For aqueous extracts, lyophilization is an effective method for removing water without heat.
Inconsistent Results Between Batches Variability in plant material: The concentration of this compound can vary depending on the age of the plant, time of harvest, and growing conditions.- Standardize Plant Material: Whenever possible, use plant material from the same source and harvest time. - Proper Storage: Store dried plant material in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Inconsistent experimental parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio can lead to different yields.- Maintain Consistent Protocols: Carefully document and adhere to the same experimental parameters for each extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for this compound extraction?

A1: The most well-documented natural source of this compound is the plant Chimonanthus praecox, also known as wintersweet.[3][4] The seeds and flowers of this plant are particularly rich in this alkaloid.[5][6][7]

Q2: Which solvents are most effective for this compound extraction?

A2: The choice of solvent is critical for efficient this compound extraction. The following table summarizes the characteristics of commonly used solvents.

Solvent Polarity Advantages Disadvantages
Methanol/Ethanol PolarGood for extracting alkaloid salts (when acidified). Generally good solubility for a wide range of alkaloids.Can co-extract polar impurities like sugars and some pigments.
Acidified Water (e.g., with HCl or Acetic Acid) Highly PolarEffective for creating alkaloid salts which are water-soluble, allowing for separation from non-polar compounds.Requires a subsequent basification and liquid-liquid extraction step to isolate the free alkaloid. Can be corrosive.
Chloroform/Dichloromethane Non-polarGood for extracting the free base form of alkaloids. Easily removed due to low boiling points.Can co-extract non-polar impurities like fats and waxes. Health and environmental concerns.
Ethyl Acetate Moderately PolarA good balance of polarity for extracting many alkaloids. Less toxic than chlorinated solvents.Can still co-extract a moderate amount of impurities.
n-Hexane Non-polarPrimarily used for defatting the plant material before the main extraction to remove lipids and waxes.Poor solvent for this compound itself.

Q3: What are the main differences between common extraction methods for this compound?

A3: The choice of extraction method depends on factors such as the desired yield, purity, processing time, and available equipment. The following table compares common methods.

Method Principle Typical Time Relative Yield Advantages Disadvantages
Maceration Soaking the plant material in a solvent at room temperature.[2][8][9][10]24 - 72 hoursModerateSimple, requires minimal equipment, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to other methods.
Soxhlet Extraction Continuous extraction with a cycling solvent, involving heating.6 - 24 hoursHighEfficient due to the continuous flow of fresh solvent, generally provides high yields.[3]Can degrade heat-sensitive compounds, requires specialized glassware, consumes more energy.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[11][12]15 - 60 minutesHighSignificantly reduces extraction time, often increases yield, and can be performed at lower temperatures.[11][13]Requires an ultrasonic bath or probe, potential for localized heating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.30 - 120 minutesVariableHighly selective, yields a pure extract with no residual solvent, environmentally friendly.High initial equipment cost, may require a co-solvent for polar compounds.

Q4: Can you provide a detailed protocol for this compound extraction?

A4: Below are detailed protocols for Maceration and a general protocol for Ultrasound-Assisted Extraction (UAE) that can be adapted for this compound.

Experimental Protocols

Protocol 1: Maceration Extraction of this compound from Chimonanthus praecox Seeds

Materials:

  • Dried Chimonanthus praecox seeds

  • Grinder or mill

  • Methanol (or 70% ethanol)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Chloroform

  • Separatory funnel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried Chimonanthus praecox seeds into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Maceration:

    • Place 100 g of the powdered seeds in a large conical flask.

    • Add 1 L of methanol (or 70% ethanol) to achieve a 1:10 solid-to-solvent ratio.

    • Seal the flask and allow it to stand at room temperature for 72 hours with occasional shaking.[2]

  • Filtration: Filter the mixture through filter paper to separate the extract from the solid plant material (marc). Wash the marc with a small amount of fresh solvent to ensure maximum recovery of the extract.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C until the solvent is removed.

  • Acid-Base Partitioning for Purification:

    • Dissolve the crude extract in 100 mL of 0.1 M HCl. This will protonate the this compound, making it water-soluble.

    • Wash the acidic solution with 50 mL of chloroform in a separatory funnel to remove non-polar impurities. Discard the chloroform layer. Repeat this step twice.

    • Adjust the pH of the aqueous layer to approximately 9-10 with 0.1 M NaOH. This will deprotonate the this compound, making it soluble in organic solvents.

    • Extract the aqueous layer with 50 mL of chloroform. Collect the chloroform layer. Repeat this extraction three times.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter out the sodium sulfate and evaporate the chloroform using a rotary evaporator to obtain the purified this compound-rich extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Chimonanthus praecox Flowers

Materials:

  • Dried Chimonanthus praecox flowers

  • Grinder

  • Ethanol (60%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Grind the dried flowers into a fine powder.

  • Ultrasonic Extraction:

    • Place 10 g of the powdered flowers in a beaker.

    • Add 200 mL of 60% ethanol to achieve a 1:20 solid-to-solvent ratio.

    • Place the beaker in an ultrasonic bath or insert an ultrasonic probe.

    • Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 40°C.[11]

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • Solvent Evaporation: Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.

  • Purification: The crude extract can be further purified using the acid-base partitioning method described in Protocol 1.

Visualizations

Experimental Workflow for this compound Extraction and Purification

G plant_material Dried Chimonanthus praecox (Seeds or Flowers) grinding Grinding/Milling plant_material->grinding powder Powdered Plant Material grinding->powder extraction Extraction (Maceration, UAE, etc.) powder->extraction filtration Filtration/Centrifugation extraction->filtration solvent Solvent (e.g., Ethanol) solvent->extraction crude_extract Crude Extract filtration->crude_extract evaporation1 Solvent Evaporation (Rotary Evaporator) crude_extract->evaporation1 crude_this compound Concentrated Crude Extract evaporation1->crude_this compound acidification Acidification (HCl) & Chloroform Wash crude_this compound->acidification aqueous_phase Aqueous Phase (this compound Salt) acidification->aqueous_phase basification Basification (NaOH) aqueous_phase->basification liquid_extraction Liquid-Liquid Extraction (with Chloroform) basification->liquid_extraction organic_phase Organic Phase (this compound Base) liquid_extraction->organic_phase drying Drying (Na2SO4) & Filtration organic_phase->drying evaporation2 Final Solvent Evaporation drying->evaporation2 pure_this compound Purified this compound Extract evaporation2->pure_this compound

Caption: Workflow for this compound extraction and purification.

Signaling Pathway of µ-Opioid Receptor Activation

This compound has been shown to exhibit analgesic activity through its interaction with µ-opioid receptors.[14][15][16] The following diagram illustrates the general signaling pathway initiated by the activation of these receptors.

G cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein Gαi/o-Gβγ Complex MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Gαi/o inhibits Ca_channel Voltage-Gated Ca2+ Channel G_protein->Ca_channel Gβγ inhibits K_channel Inwardly Rectifying K+ Channel G_protein->K_channel Gβγ activates cAMP cAMP AC->cAMP Converts Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux This compound This compound This compound->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability Ca_influx->Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: µ-Opioid receptor signaling pathway activated by this compound.

References

Validation & Comparative

Chimonanthine and Calycanthine: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two structurally related alkaloids, Chimonanthine and Calycanthine. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the known signaling pathways and experimental workflows to facilitate further research and drug development.

Data Summary

The following table summarizes the quantitative data on the various biological activities of this compound and Calycanthine.

Biological ActivityCompoundTest SystemMetricValueReference(s)
Antifungal Activity (+)-CalycanthineBipolaris maydisEC5029.3 µg/mL[1]
Antiviral Activity (-)-ChimonanthinePorcine Reproductive and Respiratory Syndrome Virus (PRRSV)IC5068.9 ± 3.1 µM
Analgesic Activity (-)-Chimonanthineµ-opioid receptor binding assayKi271 ± 85 nM[2]
(+)-Chimonanthineµ-opioid receptor binding assayKi652 ± 159 nM[2]
meso-Chimonanthineµ-opioid receptor binding assayKi341 ± 29 nM[2]
Melanogenesis Inhibition (+)-CalycanthineTheophylline-stimulated B16 melanoma 4A5 cellsIC50> 10 µM
(-)-ChimonanthineTheophylline-stimulated B16 melanoma 4A5 cellsIC501.4 µM
Convulsant Activity CalycanthineRat hippocampal slices (GABA release)ED50~21 µM
CalycanthineHuman α1β2γ2L GABAA receptors (inhibition of GABA-mediated currents)K_B_~135 µM
CalycanthineNeuroblastoma x glioma cells (L-type calcium channel blockade)IC50~42 µM

Signaling Pathways and Mechanisms of Action

Calycanthine: Convulsant Activity via GABAergic System Inhibition

Calycanthine exerts its convulsant effects by acting as an antagonist of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Its mechanism involves a dual action: the direct blockade of GABAA receptors and the inhibition of GABA release from presynaptic terminals. This disruption of inhibitory signaling leads to neuronal hyperexcitability, resulting in convulsions.

Calycanthine_Convulsant_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Calycanthine Calycanthine L_type_Ca_Channel L-type Ca²⁺ Channel Calycanthine->L_type_Ca_Channel Inhibits GABAA_Receptor GABAₐ Receptor Calycanthine->GABAA_Receptor Blocks Convulsions Neuronal Hyperexcitability (Convulsions) Calycanthine->Convulsions Promotes GABA_Vesicle GABA Vesicle L_type_Ca_Channel->GABA_Vesicle Triggers Fusion GABA_release GABA Release GABA_Vesicle->GABA_release Exocytosis GABA_release->GABAA_Receptor Activates Cl_influx Cl⁻ Influx GABAA_Receptor->Cl_influx Allows Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Hyperpolarization->Convulsions Prevents

Calycanthine's dual inhibitory action on the GABAergic system.
This compound: Analgesic Activity via µ-Opioid Receptor Activation

This compound demonstrates analgesic properties through its interaction with µ-opioid receptors, which are key targets for pain management. As an agonist, this compound activates these G-protein coupled receptors, initiating a signaling cascade that ultimately reduces neuronal excitability and nociceptive signal transmission.

Chimonanthine_Analgesic_Pathway cluster_receptor µ-Opioid Receptor Signaling This compound This compound MOR µ-Opioid Receptor This compound->MOR Binds & Activates G_protein Gαi/o Protein MOR->G_protein Activates MAPK MAPK Pathway (e.g., ERK) MOR->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channels G_protein->Ca_Channel Inhibits K_Channel GIRK Channels G_protein->K_Channel Activates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Modulates Ca_Channel->Analgesia Contributes to K_Channel->Analgesia Contributes to MAPK->Analgesia Contributes to

Downstream signaling cascade following this compound binding to µ-opioid receptors.

Experimental Protocols

Antifungal Activity Assay

This protocol outlines the methodology used to determine the antifungal activity of this compound and Calycanthine against various fungal strains.

Antifungal_Assay_Workflow start Start prep_fungi Prepare Fungal Spore Suspension start->prep_fungi prep_compounds Prepare Serial Dilutions of This compound & Calycanthine start->prep_compounds incubation Incubate Fungal Spores with Compounds in 96-well plates prep_fungi->incubation prep_compounds->incubation read_absorbance Measure Optical Density (OD) at 600 nm incubation->read_absorbance After 24-48h calculate_ec50 Calculate EC50 Values read_absorbance->calculate_ec50 end End calculate_ec50->end

Workflow for determining the antifungal efficacy of the compounds.

Detailed Steps:

  • Fungal Spore Suspension Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation. Spores are then harvested and suspended in sterile water or a suitable buffer, and the concentration is adjusted to a standard value (e.g., 1 x 10^5 spores/mL).

  • Compound Preparation: this compound and Calycanthine are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth) to achieve the desired final concentrations for the assay.

  • Incubation: In a 96-well microtiter plate, the fungal spore suspension is mixed with the different concentrations of the test compounds. Positive (a known antifungal agent) and negative (solvent control) controls are included. The plate is incubated at an optimal temperature for fungal growth for 24 to 48 hours.

  • Data Collection and Analysis: After the incubation period, the optical density (OD) of each well is measured at 600 nm using a microplate reader. The percentage of growth inhibition is calculated relative to the negative control. The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, is then determined by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity Assay (PRRSV)

This protocol describes the method for evaluating the antiviral activity of this compound against Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in a cell-based assay.

Antiviral_Assay_Workflow start Start seed_cells Seed MARC-145 Cells in 96-well plates start->seed_cells infect_cells Infect Cells with PRRSV seed_cells->infect_cells 24h add_compounds Add Serial Dilutions of this compound infect_cells->add_compounds incubation Incubate for 48-72 hours add_compounds->incubation cpe_assay Assess Cytopathic Effect (CPE) incubation->cpe_assay calculate_ic50 Calculate IC50 Value cpe_assay->calculate_ic50 end End calculate_ic50->end Opioid_Binding_Assay_Workflow start Start prep_membranes Prepare Brain Membranes Expressing µ-Opioid Receptors start->prep_membranes incubation Incubate Membranes with [³H]DAMGO, and varying concentrations of this compound prep_membranes->incubation filtration Separate Bound and Free Radioligand by Rapid Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->scintillation calculate_ki Calculate Ki Value scintillation->calculate_ki end End calculate_ki->end

References

Structure-Activity Relationship of Chimonanthine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Chimonanthine analogs, focusing on their analgesic, antimicrobial, and cytotoxic properties. The information is compiled from various studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.

Analgesic Activity of this compound Analogs

This compound and its analogs have been investigated for their analgesic properties, primarily through their interaction with opioid receptors. The stereochemistry and specific substitutions on the this compound scaffold play a crucial role in their binding affinity and efficacy.

Opioid Receptor Binding Affinity

The binding affinities of this compound diastereomers and their derivatives to μ-opioid receptors (MOR) have been evaluated, revealing that subtle structural changes can significantly impact their interaction with the receptor.

Table 1: Opioid Receptor Binding Affinities of this compound Analogs

CompoundStructureReceptorKᵢ (nM)
(-)-ChimonanthineDimeric pyrrolidinoindolineμ-opioid271 ± 85
(+)-ChimonanthineDimeric pyrrolidinoindolineμ-opioid652 ± 159
meso-ChimonanthineDimeric pyrrolidinoindolineμ-opioid341 ± 29

Note: Data extracted from studies on pyrrolidinoindoline-type alkaloids.

The data suggests that the stereochemical arrangement of the two indole units influences the binding affinity to the μ-opioid receptor.

Experimental Protocols

Opioid Receptor Binding Assay

A common method to determine the binding affinity of compounds to opioid receptors involves a competitive radioligand binding assay.

  • Preparation of Membranes: Membranes from cells expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor) are prepared.

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound (this compound analog).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Antimicrobial Activity of this compound Analogs

Recent studies have focused on the synthesis of this compound derivatives to explore their potential as antimicrobial agents, particularly against fungal pathogens. The introduction of various substituents on the aromatic rings of the this compound scaffold has been a key strategy in these investigations.

Antifungal Activity

A series of this compound praecox derivatives have been synthesized and evaluated for their in vitro antifungal activity against a panel of plant pathogenic fungi. The results highlight the importance of the nature and position of substituents on the phenyl rings for antifungal potency.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs against Fungal Pathogens

Compound IDR¹ SubstituentR² SubstituentS. sclerotiorum (µg/mL)A. solani (µg/mL)P. infestans (µg/mL)
b15 H5-Cl>50>501.95
b17 H2-Cl1.953.91>50
b12 5-ClH>503.91>50
b13 6-ClH>503.91>50
a5 5-FH>50>50>50
a6 6-ClH>50>50>50
b4 4-FH>50>50>50
b10 4-CH₃H>50>50>50
b11 5-FH>50>50>50
b16 2,4-diClH>50>50>50
b19 3-CF₃H>50>50>50
Carbendazim --3.913.913.91
Amphotericin B --7.817.817.81

Note: Data is synthesized from a study on Chimonanthus praecox derivatives.[1]

The SAR analysis from this study indicates that the presence and position of chlorine atoms on the aromatic rings significantly influence the antifungal activity. For instance, compound b17 with a chlorine at the 2-position showed potent activity against Sclerotinia sclerotiorum and Altenaria solani.[1] Similarly, compound b15 with a chlorine at the 5-position was highly active against Phytophthora infestans.[1] The presence of two chlorine atoms, as in b16 , also conferred strong antifungal activity.[1]

Experimental Protocols

Broth Microdilution Method for Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the this compound analogs is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate medium (e.g., Potato Dextrose Agar) and a standardized inoculum suspension is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific fungal strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity of this compound and Related Analogs

The cytotoxic potential of this compound and its analogs against various cancer cell lines is an emerging area of interest. While data on this compound itself is limited, studies on related dimeric indole alkaloids provide valuable insights into the structural features that may contribute to anticancer activity.

In Vitro Cytotoxicity

Some studies have reported the cytotoxicity of certain this compound diastereomers. For instance, (+)-chimonanthine and meso-chimonanthine have shown cytotoxicity at a concentration of 10 μM in B16 melanoma 4A5 cells.[2]

Table 3: Cytotoxicity of Dimeric Indole Alkaloids

CompoundCell LineIC₅₀ (µM)
(+)-ChimonanthineB16 melanoma 4A5Cytotoxic at 10 µM
meso-ChimonanthineB16 melanoma 4A5Cytotoxic at 10 µM

Note: This data is from a broader study on Calycanthaceae alkaloids and indicates a need for more detailed dose-response studies.[2]

Given the structural similarity, the SAR of other cytotoxic dimeric indole alkaloids can provide clues for the future design of this compound-based anticancer agents.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

SAR of this compound Analogs

SAR_this compound cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Scaffold Dimeric Pyrrolidinoindoline Core Stereochem Stereochemistry (meso, (+), (-)) Aromatic_Sub Aromatic Substitution (e.g., -Cl, -F, -CH3) N_Sub N-Substitution (Alkyl, Acyl) Analgesic Analgesic Activity (Opioid Receptor Binding) Stereochem->Analgesic Influences Binding Affinity Antimicrobial Antimicrobial Activity (Antifungal, Antibacterial) Aromatic_Sub->Antimicrobial Modulates Potency Cytotoxic Cytotoxic Activity (Anticancer) Aromatic_Sub->Cytotoxic May Impact Potency N_Sub->Analgesic Potentially Alters Selectivity

Caption: Key structural modifications of the this compound scaffold and their influence on biological activities.

Experimental Workflow for Biological Evaluation

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Analgesic_Assay Opioid Receptor Binding Assay Purification->Analgesic_Assay Antimicrobial_Assay Antimicrobial Susceptibility Assay (MIC) Purification->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity_Assay Data_Collection Collect Kᵢ, MIC, IC₅₀ values Analgesic_Assay->Data_Collection Antimicrobial_Assay->Data_Collection Cytotoxicity_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis

Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of this compound analogs.

References

Comparative analysis of Chimonanthine, Folicanthine, and Calycanthine

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparative Analysis of Chimonanthine, Folicanthine, and Calycanthine for Researchers

This guide provides a detailed comparative analysis of three structurally related dimeric pyrrolidinoindoline alkaloids: this compound, Folicanthine, and Calycanthine. Derived from plants of the Calycanthaceae family, these compounds have garnered interest for their diverse and significant biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of their chemical properties, biosynthetic origins, and pharmacological effects, supported by available experimental data.

Chemical and Physical Properties

This compound, Folicanthine, and Calycanthine are isomers and stereoisomers that share a common dimeric tryptamine-derived core.[1] Their fundamental structures are based on the fusion of two hexahydropyrrolo[2,3-b]indole units. The key structural distinctions arise from the nature and position of N-methylation and the stereochemistry at their chiral centers, which significantly influences their biological profiles.

PropertyThis compoundFolicanthineCalycanthine
Molecular Formula C₂₂H₂₆N₄[3][4]C₂₄H₃₀N₄[5]C₂₂H₂₆N₄[][7]
Molecular Weight 346.47 g/mol [3][4]374.52 g/mol [5]346.47 g/mol [8]
Core Structure Dimer of two Nₐ-methyltryptamine units.[1]Dimer of two Nₐ,Nb-dimethyltryptamine units.[1]Isomer of this compound with a different ring linkage.[9][10]
CAS Number 5545-89-1[4]6879-59-0 ((-)-Folicanthine)[11]595-05-1[]
Description A dimeric pyrrolidinoindoline-type alkaloid.[1]A tetramethyl derivative of the this compound skeleton.[5]A potent convulsant alkaloid, principal in the Calycanthaceae family.[7][12]

Biosynthetic Pathway

These alkaloids are proposed to originate from the oxidative dimerization of Nb-methyltryptamine. This dimerization forms a key intermediate which, through a series of enzyme-catalyzed reactions and modifications, yields the various structural skeletons of the Calycanthaceae alkaloids.[1]

Biosynthetic_Pathway tryptamine N-methyltryptamine dimerization Oxidative Dimerization tryptamine->dimerization intermediate Tetraaminodialdehyde Intermediate dimerization->intermediate This compound This compound intermediate->this compound folicanthine Folicanthine (via N-methylation) This compound->folicanthine Methylation calycanthine Calycanthine (via Isomerization) This compound->calycanthine Isomerization

Caption: Proposed biosynthetic origin of this compound, Folicanthine, and Calycanthine.

Comparative Pharmacological Activities

The pharmacological profiles of these alkaloids are diverse, with activities ranging from antifungal and antiviral to potent effects on the central nervous system.

Antifungal Activity

Calycanthine and Folicanthine have demonstrated significant inhibitory activity against several plant pathogenic fungi.[13] In one study, (+)-Calycanthine was most effective against Bipolaris maydis, while (-)-Folicanthine showed its strongest activity against Sclerotinia sderotiorum.[2][13]

CompoundFungusEC₅₀ (µg/mL)
(+)-Calycanthine Exserohilum turcicum>100
Bipolaris maydis29.3[2][13]
Alternaria solani>100
Sclerotinia sderotiorum85.4
Fusarium oxysportium>100
(-)-Folicanthine Exserohilum turcicum75.3
Bipolaris maydis92.4
Alternaria solani>100
Sclerotinia sderotiorum61.2[2][13]
Fusarium oxysportium>100
Melanogenesis Inhibitory Activity

All three principal alkaloids have shown potent inhibitory activity on melanogenesis in theophylline-stimulated B16 melanoma cells, with (+)-Calycanthine being the most potent.[1] Their efficacy far exceeds that of Arbutin, a commercial tyrosinase inhibitor used as a positive control.[1]

CompoundIC₅₀ (µM)
(+)-Calycanthine 0.93[1]
(-)-Chimonanthine 1.4[1]
(-)-Folicanthine 1.8[1]
Arbutin (Control) 174[1]
Analgesic and Opioid Receptor Activity

Certain stereoisomers of this compound exhibit strong binding affinities for µ-opioid receptors, indicating potential analgesic properties.[1] In vivo studies have shown that (+)-chimonanthine resembles the analgesic profile of hodgkinsine, a related trimeric alkaloid.[14]

CompoundReceptorKᵢ (nM)
(-)-Chimonanthine µ-opioid271 ± 85[1]
(+)-Chimonanthine µ-opioid652 ± 159[1]
meso-Chimonanthine µ-opioid341 ± 29[1]
Antiviral Activity

Weak antiviral activities against the porcine respiratory and reproductive syndrome virus (PRRSV) have been reported for this compound and Folicanthine.[2]

CompoundVirusIC₅₀ (µM)
(-)-Chimonanthine PRRSV68.9 ± 3.1[2]
(-)-Folicanthine PRRSV58.9 ± 10.2[2]
Neuroactivity

Calycanthine is widely recognized as a potent central convulsant.[12] Its mechanism involves the disruption of inhibitory neurotransmission. In contrast, data on the specific neuroactivity of this compound and Folicanthine is less extensive, though their structural similarity suggests potential interactions with CNS targets.

CompoundActivityTarget / EffectPotency
Calycanthine ConvulsantInhibition of K⁺-stimulated GABA releaseED₅₀ ≈ 21 µM[12]
Blockade of L-type Ca²⁺ currentsIC₅₀ ≈ 42 µM[12][15]
Inhibition of GABA-A mediated currentsKB ≈ 135 µM[12][16]

Mechanisms of Action

The distinct pharmacological profiles of these alkaloids are rooted in their specific molecular interactions. The most well-elucidated mechanism is that of Calycanthine's convulsant effect.

Calycanthine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Calycanthine Calycanthine LTypeCa L-type Ca²⁺ Channels Calycanthine->LTypeCa Inhibits GABA_A GABA-A Receptors Calycanthine->GABA_A Inhibits GABARelease GABA Release LTypeCa->GABARelease Inhibition Reduced Neuronal Inhibition GABARelease->Inhibition ClCurrent Cl⁻ Current GABA_A->ClCurrent ClCurrent->Inhibition Excitation Neuronal Overexcitation (Convulsant Effect) Inhibition->Excitation

Caption: Mechanism of Calycanthine's convulsant action via GABAergic system disruption.

Key Experimental Protocols

The data presented in this guide were obtained through standardized in vitro assays. Below are generalized methodologies representative of those used in the cited studies.

Antifungal Susceptibility Testing
  • Objective: To determine the concentration of an alkaloid that inhibits fungal growth by 50% (EC₅₀).

  • Methodology:

    • Fungal Culture: The pathogenic fungi (E. turcicum, B. maydis, A. solani, S. sderotiorum, F. oxysportium) are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to obtain fresh mycelia.[13]

    • Compound Preparation: The test alkaloids are dissolved in a solvent (e.g., DMSO) and then diluted with the sterile culture medium to achieve a range of final concentrations.

    • Incubation: A small, standardized plug of fungal mycelium is placed in the center of each petri dish containing the medium with the test compound. Plates are incubated at a controlled temperature (e.g., 25-28°C) for several days.[13]

    • Measurement: The diameter of fungal growth is measured daily. The percentage of growth inhibition is calculated relative to a solvent-only control.

    • Data Analysis: The EC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Melanogenesis Inhibition Assay
  • Objective: To determine the concentration of an alkaloid that inhibits melanin production by 50% (IC₅₀) in melanoma cells.

  • Methodology:

    • Cell Culture: B16 melanoma 4A5 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]

    • Cell Treatment: Cells are seeded in multi-well plates. After adherence, the medium is replaced with fresh medium containing various concentrations of the test alkaloids and a melanogenesis stimulator (e.g., theophylline).[1]

    • Incubation: The cells are incubated for a period of 72-96 hours.

    • Melanin Quantification: After incubation, cells are washed with PBS and lysed (e.g., with NaOH). The melanin content in the lysate is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Data Analysis: The melanin content is normalized to the total protein content of the cells. The IC₅₀ value is determined from the dose-response curve of melanin inhibition versus compound concentration.[1]

Conclusion

This compound, Folicanthine, and Calycanthine, while structurally similar, exhibit distinct and potent biological activities.

  • Calycanthine stands out for its potent convulsant properties, mediated by its unique interaction with the GABAergic system, and also shows the strongest melanogenesis inhibition.[1][12]

  • This compound displays notable analgesic potential through its affinity for µ-opioid receptors.[1]

  • Folicanthine demonstrates significant antifungal activity, comparable to Calycanthine against certain pathogens.[2][13]

The comparative data highlight how subtle structural modifications, such as N-methylation and stereochemistry, can dramatically alter pharmacological targets and efficacy. For drug development professionals, these compounds represent intriguing scaffolds for designing novel therapeutics, particularly in the fields of neuropharmacology, infectious disease, and dermatology. Further research is warranted to fully elucidate their mechanisms, explore their therapeutic windows, and assess their potential for clinical application.

References

Validating the Mechanism of Action of Chimonanthine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Chimonanthine's performance against various biological targets and outlines the experimental data supporting its mechanisms of action. This compound, a dimeric indole alkaloid, has demonstrated a range of biological activities, including analgesic, antimicrobial, and melanogenesis-inhibiting effects. This document summarizes the current understanding of its mechanisms, presents quantitative data, and provides detailed experimental protocols for validation.

Analgesic Activity: Targeting Opioid Receptors

This compound has been identified as a ligand for opioid receptors, which are key targets for pain management. Its analgesic properties are attributed to its interaction with the µ-opioid receptor.

Quantitative Data: Opioid Receptor Binding Affinity

Studies have quantified the binding affinity of different stereoisomers of this compound to the µ-opioid receptor, providing insights into their potential analgesic potency.

CompoundReceptorBinding Affinity (Ki in nM)
(-)-Chimonanthineµ-opioid271 ± 85
(+)-Chimonanthineµ-opioid652 ± 159
meso-Chimonanthineµ-opioid341 ± 29
Proposed Signaling Pathway for this compound's Analgesic Action

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), this compound is proposed to initiate a signaling cascade typical for opioid agonists. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways, ultimately resulting in a reduction in neuronal excitability and pain perception.[1][2][3] While the precise downstream signaling cascade for this compound has not been fully elucidated, the general pathway for µ-opioid receptor agonists is well-established.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound mu_OR µ-Opioid Receptor (GPCR) This compound->mu_OR Binds G_protein Gi/o Protein mu_OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Produces Neuronal_Excitability Reduced Neuronal Excitability Ca_channel->Neuronal_Excitability Contributes to K_channel->Neuronal_Excitability Contributes to PKA PKA cAMP->PKA Activates MAPK MAPK Pathway (ERK, JNK, p38) PKA->MAPK Modulates MAPK->Neuronal_Excitability Leads to

Caption: Proposed µ-opioid receptor signaling pathway for this compound.

Experimental Protocols

Opioid Receptor Binding Assay:

  • Membrane Preparation: Homogenize rat brain tissue in a Tris-HCl buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Binding Reaction: Incubate the brain membranes with a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Antimicrobial Activity

While specific studies on the antimicrobial mechanism of this compound are limited, research on related alkaloids and extracts from Chimonanthus species suggests a multi-faceted mode of action against bacteria and fungi.

Quantitative Data: Minimum Inhibitory Concentration (MIC)
Compound (Chimonanthus praecox derivative)Fungal StrainMIC (µg/mL)
Compound b15Phytophthora infestans1.95
Compound b17Sclerotinia sclerotiorum1.95
Compounds b12, b13, b17Altenaria solani3.91
Proposed Antimicrobial Mechanism of Action

Based on studies of flavonoids from Chimonanthus salicifolius and the general mechanisms of alkaloids, the antimicrobial action of this compound is likely to involve:

  • Cell Wall and Membrane Disruption: Alteration of cell membrane permeability, leading to the leakage of intracellular components.[4][5][6][7][8][9]

  • Inhibition of Nucleic Acid and Protein Synthesis: Interference with DNA replication and protein translation processes.[10][11][12]

  • Inhibition of Energy Metabolism: Disruption of key metabolic pathways essential for microbial survival.[4]

  • Inhibition of Ergosterol Synthesis (in fungi): Targeting the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[13][14][15][16][17]

cluster_bacterial_cell Bacterial Cell cluster_fungal_cell Fungal Cell This compound This compound Cell_Wall_Membrane Cell Wall/ Membrane This compound->Cell_Wall_Membrane Disrupts DNA_Replication DNA Replication This compound->DNA_Replication Inhibits Protein_Synthesis Protein Synthesis (Ribosomes) This compound->Protein_Synthesis Inhibits Energy_Metabolism Energy Metabolism This compound->Energy_Metabolism Inhibits Fungal_Cell_Wall Cell Wall (Chitin/Glucan) This compound->Fungal_Cell_Wall Disrupts Ergosterol_Synthesis Ergosterol Synthesis This compound->Ergosterol_Synthesis Inhibits Cell_Death Microbial Cell Death Cell_Wall_Membrane->Cell_Death DNA_Replication->Cell_Death Protein_Synthesis->Cell_Death Energy_Metabolism->Cell_Death Fungal_Cell_Wall->Cell_Death Ergosterol_Synthesis->Cell_Death

Caption: Putative antimicrobial mechanisms of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Preparation of Inoculum: Culture the microbial strain overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[18][19][20][21]

Melanogenesis Inhibitory Activity

This compound has been shown to inhibit melanogenesis, the process of melanin production, suggesting its potential application in treating hyperpigmentation disorders.

Quantitative Data: Melanogenesis Inhibition

The inhibitory effect of this compound and related alkaloids on melanogenesis has been quantified by measuring their ability to inhibit tyrosinase, the key enzyme in this pathway.

CompoundMelanogenesis Inhibition (IC50 in µM)
(+)-Calycanthine0.93
(-)-Chimonanthine1.4
(-)-Folicanthine1.8
Arbutin (Positive Control)174
Signaling Pathway for Melanogenesis Inhibition by this compound

The primary mechanism for melanogenesis inhibition by this compound is believed to be the direct inhibition of tyrosinase. Additionally, it may modulate signaling pathways that regulate the expression of this enzyme, such as the cAMP/PKA/CREB pathway, which leads to the transcription of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. The MAPK/ERK pathway is also known to negatively regulate melanogenesis by promoting the degradation of MITF.

cluster_upstream Upstream Signaling cluster_nucleus Nucleus cluster_downstream Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF_gene MITF Gene CREB->MITF_gene Activates Transcription MITF MITF MITF_gene->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_gene->Tyrosinase Tyrosine Tyrosine Melanin Melanin Tyrosine->Melanin Catalyzed by Tyrosinase This compound This compound This compound->Tyrosinase Inhibits

Caption: this compound's inhibitory effect on the melanogenesis pathway.

Experimental Protocols

Tyrosinase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing L-tyrosine (substrate) in a phosphate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding mushroom tyrosinase.

  • Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Melanin Content Assay in B16F10 Melanoma Cells:

  • Cell Culture: Culture B16F10 melanoma cells in a suitable medium.

  • Treatment: Treat the cells with a melanogenesis stimulator (e.g., α-melanocyte-stimulating hormone) in the presence of varying concentrations of this compound for a specified period (e.g., 72 hours).

  • Cell Lysis: Harvest the cells and lyse them in a sodium hydroxide solution.

  • Measurement: Measure the absorbance of the cell lysate at 405 nm to quantify the melanin content.

  • Data Analysis: Normalize the melanin content to the total protein concentration and calculate the percentage of melanin inhibition.

References

In vitro and in vivo correlation of Chimonanthine's analgesic properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo correlation of the analgesic properties of Chimonanthine, a pyrrolidinoindoline alkaloid. It offers a comparative analysis with the established opioid analgesic, morphine, and the structurally related alkaloid, hodgkinsine, supported by experimental data and detailed methodologies.

In Vitro Analysis: Targeting the Opioid System

This compound's analgesic potential has been linked to its interaction with the endogenous opioid system. In vitro binding assays are crucial for determining the affinity of a compound for specific receptor subtypes.

Opioid Receptor Binding Affinity

Studies have investigated the binding affinity of different this compound isomers to µ-opioid receptors. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

Table 1: µ-Opioid Receptor Binding Affinities of this compound Isomers [1]

CompoundKi (nM)
(-)-Chimonanthine271 ± 85
(+)-Chimonanthine652 ± 159
meso-Chimonanthine341 ± 29

It is important to note a discrepancy in the literature regarding the binding affinity of this compound. While the Ki values in Table 1 suggest moderate to strong affinity, another study describes the affinity of (-)-, (+)-, and meso-chimonanthine as "low"[2]. This could be due to differences in experimental conditions or the specific radioligand used in the binding assays.

In Vivo Analgesic Efficacy

The analgesic effects of this compound and its analogs have been evaluated in various animal models of pain. These in vivo studies are essential to confirm the physiological effects of the in vitro findings.

Thermal Nociception Models: Tail-Flick and Hot-Plate Tests

The tail-flick and hot-plate tests are common methods to assess the central analgesic effects of compounds in response to a thermal stimulus. While direct comparative data for this compound against standard analgesics is limited, studies on the structurally similar trimeric pyrrolidinoindoline alkaloid, hodgkinsine, provide valuable insights. Hodgkinsine has demonstrated potent, dose-dependent, and naloxone-reversible analgesic effects in these models, suggesting an opioid-mediated mechanism[3][4][5].

Table 2: Comparative Analgesic Efficacy of Hodgkinsine and Morphine in Thermal Nociception Models [4][6]

CompoundModelDoseEquivalent Analgesic Effect to Morphine (6.0 mg/kg)
HodgkinsineTail-Flick5.0 mg/kgComparable
HodgkinsineHot-Plate20.0 mg/kgComparable
Chemical Nociception Model: Capsaicin-Induced Pain

The capsaicin-induced pain model is used to evaluate the response to a chemical stimulus that activates nociceptors. Hodgkinsine has shown a potent, dose-dependent analgesic effect in this model, indicating the potential involvement of NMDA receptors in its mechanism of action[3][4][5]. This suggests a possible dual mechanism for this class of alkaloids, targeting both opioid and glutamate systems.

Experimental Protocols

In Vitro: µ-Opioid Receptor Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound to µ-opioid receptors.

Objective: To determine the Ki of this compound for the µ-opioid receptor.

Materials:

  • Rat brain membranes (source of µ-opioid receptors)

  • [³H]DAMGO (a radiolabeled µ-opioid receptor agonist)

  • Test compound (this compound)

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare rat brain membrane homogenates.

  • In a series of tubes, incubate a fixed concentration of [³H]DAMGO with varying concentrations of the test compound (this compound).

  • Include control tubes with [³H]DAMGO alone (total binding) and with [³H]DAMGO and a high concentration of naloxone (non-specific binding).

  • Incubate the mixture at a specified temperature and time (e.g., 25°C for 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold incubation buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Opioid Receptor Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Rat Brain Membranes incubate Incubate Membranes, [3H]DAMGO, and This compound prep_membranes->incubate prep_ligand Prepare [3H]DAMGO Solution prep_ligand->incubate prep_compound Prepare this compound Solutions prep_compound->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_binding Calculate Specific Binding count->calc_binding calc_ic50 Determine IC50 calc_binding->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Opioid Receptor Binding Assay Workflow

In Vivo: Tail-Flick Test

This protocol outlines the procedure for the tail-flick test, a common method for assessing spinal analgesic activity.

Objective: To evaluate the analgesic effect of this compound in a thermal pain model.

Materials:

  • Male Swiss mice or Wistar rats

  • Tail-flick apparatus (radiant heat source)

  • Test compound (this compound)

  • Positive control (e.g., Morphine)

  • Vehicle control (e.g., Saline)

Procedure:

  • Acclimatize the animals to the testing environment and the restraining device.

  • Gently restrain the animal, leaving the tail exposed.

  • Position the tail over the radiant heat source of the tail-flick apparatus.

  • Start the timer and the heat stimulus simultaneously.

  • Record the latency (in seconds) for the animal to flick its tail away from the heat source. This is the baseline latency.

  • Administer the test compound (this compound), positive control, or vehicle control via a specific route (e.g., intraperitoneally).

  • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.

  • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage. If the animal does not respond within this time, the heat source is turned off, and the latency is recorded as the cut-off time.

  • Calculate the percentage of the maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Experimental Workflow for Tail-Flick Test

G acclimatize Acclimatize Animal baseline Measure Baseline Tail-Flick Latency acclimatize->baseline administer Administer Compound (this compound, Morphine, or Vehicle) baseline->administer post_drug Measure Post-Drug Tail-Flick Latency at Multiple Time Points administer->post_drug analyze Calculate %MPE and Analyze Data post_drug->analyze G This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-Gated Ca2+ Channels G_protein->Ca_channel Inhibits (βγ subunit) K_channel GIRK Channels (K+ Channels) G_protein->K_channel Activates (βγ subunit) MAPK MAPK Cascade (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Reduces Ca2+ Influx Analgesia Analgesia K_channel->Analgesia Leads to Hyperpolarization MAPK->Analgesia Contributes to Neurotransmitter_release->Analgesia

References

Navigating the Synthetic Maze: A Comparative Guide to the Accessibility of Chimonanthine and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of synthetic chemistry and drug development, the efficient construction of complex natural products is a perpetual challenge. This guide provides a comprehensive comparison of the synthetic accessibility of the intricate alkaloid Chimonanthine and its isomers, Folicanthine and Calycanthine. By dissecting various synthetic strategies and presenting key quantitative data, this document aims to inform strategic decisions in the synthesis of these and related compounds.

The dimeric hexahydropyrroloindole alkaloids, this compound, Folicanthine, and Calycanthine, have captivated chemists for decades due to their unique structural features and interesting biological activities. A central challenge in their synthesis lies in the stereocontrolled formation of the sterically hindered vicinal all-carbon quaternary centers at the C3a and C3a' positions. Over the years, a variety of elegant synthetic approaches have been developed, each with its own set of advantages and disadvantages. This guide will delve into the specifics of four prominent strategies: Movassaghi's reductive dimerization, Overman's double Heck cyclization, the Kanai and Matsunaga double Michael reaction, and a copper-mediated asymmetric cyclodimerization.

Comparative Analysis of Synthetic Routes

The synthetic accessibility of a molecule is a multifaceted concept, encompassing factors such as the number of synthetic steps, overall yield, and the availability and cost of starting materials. The following tables provide a quantitative comparison of the four selected synthetic routes to this compound.

Synthetic Strategy Starting Material Number of Steps Overall Yield (%) Key Features
Movassaghi's Reductive Dimerization Nα-methoxycarbonyl-L-tryptophan methyl ester8~18%Convergent, stereoselective formation of the C3a-C3a' bond.
Overman's Double Heck Cyclization 5-bromo-N-tert-butoxycarbonyl-2-iodoaniline~12~10%Enantioselective, palladium-catalyzed cascade reaction.
Kanai/Matsunaga's Double Michael Reaction N-Boc-3,3'-bioxindole7~25%Catalytic, asymmetric, and straightforward construction of the core.
Copper-Mediated Cyclodimerization Tryptamine4-5~30-40%Highly efficient, concise, and asymmetric.

Interconversion of Isomers

A notable feature of this alkaloid family is the ability to interconvert between isomers, which can be a strategic advantage in their synthesis.

Conversion Reagents and Conditions Yield (%)
(+)-Chimonanthine to (-)-Calycanthine [D4]acetic acid, D2O, 95°C, 24 h54% (plus 5% recovered starting material)[1]
(+)-Chimonanthine to (+)-Folicanthine Aqueous formaldehyde, NaBH(OAc)3, MeCN, 23°C, 30 min100%[1]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and adaptation of synthetic routes. Below are the protocols for key steps in the discussed syntheses.

Movassaghi's Reductive Dimerization: Synthesis of (+)-Chimonanthine

Key Step: Co(I)-promoted Reductive Dimerization of Tricyclic Bromide

To a solution of the tricyclic bromide (1 equivalent) in acetone is added [CoCl(PPh₃)₃] (1.1 equivalents) at 23°C. The reaction mixture is stirred for 15 minutes, after which the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the dimeric product. In the total synthesis, this dimerization step proceeds in 60% yield.[1]

Kanai and Matsunaga's Double Michael Reaction

Key Step: Asymmetric Double Michael Addition

To a mixture of N-Boc-3,3'-bioxindole (1 equivalent) and nitroethylene (3 equivalents) in toluene at -20°C is added a chiral Mn(II) catalyst (10 mol%). The reaction is stirred for 24 hours. After quenching, the product is purified by silica gel chromatography. This key step in the synthesis of (+)-Chimonanthine proceeds in 69% yield with 95% ee.[2]

Copper-Mediated Asymmetric Cyclodimerization

Key Step: Oxidative Cyclodimerization of a Chiral Tryptamine Derivative

A chiral tryptamine derivative, synthesized from tryptamine and (+)-menthyl chloroformate, is subjected to an oxidative cyclodimerization. To a solution of the tryptamine derivative (1 equivalent) in CH₃CN is added CuCl₂ (1.5 equivalents) and t-BuOK (2.0 equivalents). The reaction is stirred at room temperature. This concise approach leads to the dimeric hexahydropyrroloindole core in good yield and high diastereoselectivity.[3]

Interconversion of Isomers

Synthesis of (-)-Calycanthine from (+)-Chimonanthine

(+)-Chimonanthine is dissolved in a mixture of [D₄]acetic acid and deuterium oxide and heated to 95°C for 24 hours. The mixture is then cooled and purified by chromatography to yield (-)-Calycanthine.[1]

Synthesis of (+)-Folicanthine from (+)-Chimonanthine

To a solution of (+)-Chimonanthine in acetonitrile is added aqueous formaldehyde followed by sodium triacetoxyborohydride at 23°C. The reaction is complete within 30 minutes and provides (+)-Folicanthine in quantitative yield after workup.[1]

Visualizing the Synthetic Pathways

To further elucidate the logic and workflow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key transformations.

Movassaghi_Synthesis Start Nα-methoxycarbonyl- L-tryptophan methyl ester Intermediate1 Tricyclic Hexahydropyrroloindole Start->Intermediate1 Several Steps Intermediate2 Tricyclic Bromide Intermediate1->Intermediate2 Bromination Dimer Dimeric Hexacycle Intermediate2->Dimer Co(I)-promoted Reductive Dimerization This compound (+)-Chimonanthine Dimer->this compound Deprotection Steps

Caption: Movassaghi's convergent synthesis of (+)-Chimonanthine.

Kanai_Matsunaga_Synthesis Start N-Boc-3,3'-bioxindole Intermediate1 Dialkylated Adduct Start->Intermediate1 Asymmetric Double Michael Addition Intermediate2 Dicyclic Intermediate Intermediate1->Intermediate2 Reductive Cyclization This compound (+)-Chimonanthine Intermediate2->this compound Deprotection

Caption: Kanai/Matsunaga's synthesis via double Michael reaction.

Isomer_Interconversion This compound (+)-Chimonanthine Calycanthine (-)-Calycanthine This compound->Calycanthine [D4]acetic acid, D2O, 95°C Folicanthine (+)-Folicanthine This compound->Folicanthine CH2O, NaBH(OAc)3

Caption: Interconversion pathways of this compound isomers.

Conclusion

The synthetic accessibility of this compound and its isomers has significantly evolved, with modern methods offering remarkable efficiency and stereocontrol. The copper-mediated asymmetric cyclodimerization stands out for its conciseness, providing a rapid entry into the core structure. Movassaghi's reductive dimerization offers a robust and convergent strategy, while the catalytic asymmetric approach by Kanai and Matsunaga presents an elegant solution to constructing the challenging quaternary centers. The choice of a particular synthetic route will ultimately depend on the specific goals of the research program, including the desired enantiomer, scale of the synthesis, and available resources. The facile interconversion between the isomers further enhances their accessibility, allowing for strategic diversification from a common intermediate. This comparative guide serves as a valuable resource for chemists navigating the synthesis of these complex and fascinating natural products.

References

Head-to-head comparison of different Chimonanthine total synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Chimonanthine Total Synthesis Routes

This compound, a complex dimeric indole alkaloid, has captivated synthetic chemists for decades due to its unique structural features and potential biological activity. The central challenge in its synthesis lies in the stereoselective construction of the sterically congested vicinal all-carbon quaternary stereocenters at the C3a and C3a' positions. This guide provides a detailed head-to-head comparison of prominent total synthesis routes, offering insights into their efficiency, elegance, and practicality for researchers, scientists, and drug development professionals.

Quantitative Comparison of Key Synthetic Routes

The following table summarizes the key quantitative data for three distinct and influential total synthesis strategies for (+)-Chimonanthine.

Parameter Movassaghi (2007)[1][2] Overman (1999)[1] Li & Pan (2015)[3][4][5]
Key Strategy Reductive Co(I)-promoted homodimerizationAsymmetric Heck insertion and cyclizationCopper-mediated asymmetric cyclodimerization
Starting Material Nα-methoxycarbonyl-L-tryptophan methyl ester5-bromo-N-methyl-N-phenyltryptamineTryptamine
Total Steps ~6 steps~10 steps4-5 steps
Overall Yield Not explicitly stated, but key dimerization step is 60%Not explicitly stated~25%
Enantioselectivity >99% ee (from chiral pool)High (via asymmetric catalysis)High (via chiral ligand)
Key Reagents [CoCl(PPh₃)₃], Na(Hg)Pd(OAc)₂, (S)-BINAPCu(OTf)₂, (R)-xyl-BINAP, O₂

Synthetic Strategies and Logical Flow

The diverse approaches to this compound's total synthesis highlight different philosophies in tackling complex molecular architecture. Below is a graphical representation of the logical flow of the compared synthetic routes.

Chimonanthine_Synthesis_Comparison cluster_movassaghi Movassaghi Route cluster_overman Overman Route cluster_li_pan Li & Pan Route mov_start L-Tryptophan derivative mov_key Tricyclic Bromide Intermediate mov_start->mov_key Several steps mov_dimer Reductive Co(I)-promoted Homodimerization mov_key->mov_dimer mov_end (+)-Chimonanthine mov_dimer->mov_end Deprotection ov_start Tryptamine derivative ov_heck1 First Asymmetric Heck Reaction ov_start->ov_heck1 ov_intermediate Quaternary Center Intermediate ov_heck1->ov_intermediate ov_heck2 Second Heck Cyclization ov_intermediate->ov_heck2 ov_end (+)-Chimonanthine ov_heck2->ov_end Final steps lp_start Tryptamine lp_precursor Chiral Tryptamine Derivative lp_start->lp_precursor Protection lp_dimer Copper-Mediated Asymmetric Cyclodimerization lp_precursor->lp_dimer lp_end (+)-Chimonanthine lp_dimer->lp_end Deprotection

References

Validating Chimonanthine as a Potential Therapeutic Lead Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Chimonanthine, a pyrrolidinoindoline alkaloid, as a potential therapeutic lead compound. Through a detailed comparison with established therapeutic agents, this document aims to objectively evaluate its performance based on available experimental data. The guide covers this compound's analgesic, antimicrobial, and melanogenesis-inhibiting properties, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows.

Analgesic Potential of (+)-Chimonanthine

(+)-Chimonanthine has been identified as a promising candidate for analgesic drug development. Its mechanism of action is believed to involve interaction with the endogenous opioid system, as its effects are reversible by the opioid antagonist naloxone.[1] This suggests that (+)-Chimonanthine may exert its pain-relieving effects through pathways similar to those of well-known opioid analgesics.

Comparative Efficacy of Analgesics

A direct comparison of the in vivo potency of (+)-Chimonanthine with standard analgesics is hampered by the lack of publicly available dose-response data (e.g., ED50) from preclinical models such as the tail-flick or writhing tests. However, in vitro binding assays have demonstrated the affinity of this compound diastereomers for μ-opioid receptors.

CompoundAssaySpeciesPotency (ED50/Ki)Reference Standard(s)
(+)-Chimonanthine μ-Opioid Receptor Binding - Ki: 652 ± 159 nM [2]Morphine, Tramadol
(-)-Chimonanthine μ-Opioid Receptor Binding - Ki: 271 ± 85 nM [2]Morphine, Tramadol
meso-Chimonanthine μ-Opioid Receptor Binding - Ki: 341 ± 29 nM [2]Morphine, Tramadol
MorphineTail-Flick TestMouseED50: 11.1 mg/kg (p.o.)[3]-
TramadolTail-Flick TestMouseED50: 22.8 mg/kg (s.c.)[4]-
DiclofenacAcetic Acid Writhing TestMouseED50: 14 mg/kg[5]-

Note: A lower Ki value indicates a higher binding affinity. The absence of an ED50 value for (+)-Chimonanthine is a critical data gap that needs to be addressed in future preclinical studies to fully assess its analgesic potential.

Signaling Pathways in Analgesia

The analgesic effects of opioids are primarily mediated through the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon activation, it initiates a signaling cascade that leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening pain signals. Another important pathway in pain modulation involves the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in central sensitization and chronic pain. Some analgesic compounds may also modulate NMDA receptor activity.

mu_opioid_pathway cluster_membrane Cell Membrane Opioid_Agonist Opioid Agonist (e.g., this compound) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Decreases Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Decreases Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia Neurotransmitter_Release->Analgesia Neuronal_Excitability Neuronal Excitability Hyperpolarization->Neuronal_Excitability Decreases Neuronal_Excitability->Analgesia

Caption: μ-Opioid Receptor Signaling Pathway.

nmda_pathway cluster_postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Leads to Second_Messengers Second Messengers (e.g., CaMKII, PKC) Ca_Influx->Second_Messengers Activates Gene_Expression Altered Gene Expression Second_Messengers->Gene_Expression Leads to Central_Sensitization Central Sensitization (Chronic Pain) Gene_Expression->Central_Sensitization Glutamate_Glycine Glutamate & Glycine Binding Glutamate_Glycine->NMDA_Receptor Depolarization Membrane Depolarization Mg_Block_Removal Removal of Mg2+ Block Depolarization->Mg_Block_Removal Mg_Block_Removal->NMDA_Receptor Allows activation

Caption: NMDA Receptor Signaling in Pain.

Antimicrobial Activity of this compound Derivatives

Novel synthetic hybrids of this compound have demonstrated promising antibacterial and antifungal activities. These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.

Comparative Antimicrobial Efficacy

The antimicrobial potential of this compound derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DrugOrganismMIC (µg/mL)Reference Standard(s)
This compound Hybrid 8 Cryptococcus neoformans2.16 [4][6]Fluconazole
Escherichia coli2.16 [4][6]Ciprofloxacin
Shigella spp.2.16 [4][6]Ciprofloxacin
Candida albicans2.16 [4][6]Fluconazole
CiprofloxacinEscherichia coli0.013 - 0.016[1][2]-
Staphylococcus aureus0.25 - 0.6[1]-
FluconazoleCandida albicans0.25 - 2.0-
Cryptococcus neoformans2 - 4-

Note: A lower MIC value indicates greater antimicrobial activity.

Melanogenesis Inhibitory Potential of (-)-Chimonanthine

(-)-Chimonanthine has been shown to inhibit melanogenesis, the process of melanin production. This activity suggests its potential application in cosmetics and dermatology for treating hyperpigmentation disorders.

Comparative Efficacy of Melanogenesis Inhibitors

The inhibitory effect of (-)-Chimonanthine on melanin production has been quantified and compared with other known melanogenesis inhibitors, kojic acid and arbutin.

CompoundAssayCell LinePotency (IC50)Reference Standard(s)
(-)-Chimonanthine Melanogenesis Inhibition B16 Melanoma 1.4 µM [2]Kojic Acid, Arbutin
Kojic AcidMelanogenesis InhibitionB16F1015.59 - 48.62 µM-
ArbutinMelanogenesis InhibitionB16~3.85 mM-

Note: A lower IC50 value indicates a more potent inhibition of melanogenesis.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for the key experiments are provided below.

Experimental Workflow for Therapeutic Lead Validation

The process of validating a potential therapeutic lead compound like this compound involves a series of in vitro and in vivo experiments to characterize its efficacy and safety.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Receptor Binding Assays (e.g., Radioligand Binding) Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Enzyme_Assay Enzyme Inhibition Assays (e.g., Tyrosinase Inhibition) Enzyme_Assay->Lead_Optimization Cell_Based_Assay Cell-Based Assays (e.g., Melanogenesis Assay) Cell_Based_Assay->Lead_Optimization Antimicrobial_Assay Antimicrobial Susceptibility (e.g., MIC Determination) Antimicrobial_Assay->Lead_Optimization Analgesia_Model Analgesia Models (e.g., Tail-Flick, Writhing Test) Preclinical_Development Preclinical Development Analgesia_Model->Preclinical_Development Toxicity_Study Acute & Chronic Toxicity Studies Toxicity_Study->Preclinical_Development Compound_Discovery Lead Compound (this compound) Compound_Discovery->Binding_Assay Compound_Discovery->Enzyme_Assay Compound_Discovery->Cell_Based_Assay Compound_Discovery->Antimicrobial_Assay Lead_Optimization->Analgesia_Model Lead_Optimization->Toxicity_Study

Caption: General Experimental Workflow.

Tail-Flick Test

This method is used to assess the analgesic properties of a compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

  • Animal Acclimation: Mice are allowed to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: The basal reaction time of each mouse is determined by placing the distal part of its tail on a radiant heat source. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compound (e.g., (+)-Chimonanthine) or a reference drug (e.g., morphine) is administered to the animals, typically via subcutaneous or intraperitoneal injection.

  • Post-treatment Latency: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

  • Data Analysis: The percentage of the Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Basal latency) / (Cut-off time - Basal latency)] x 100. The ED50, the dose that produces 50% of the maximum effect, is then determined from the dose-response curve.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for analgesic activity.

  • Animal Groups: Mice are divided into control and treatment groups.

  • Compound Administration: The test compound or a reference drug (e.g., diclofenac) is administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Writhing: After a specific period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation: The number of writhes is counted for a defined period (e.g., 20-30 minutes) starting a few minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. The ED50 is determined from the dose-response curve.

Radioligand Binding Assay for Opioid Receptors

This in vitro assay is used to determine the binding affinity of a compound to a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., μ-opioid receptor) are prepared from cultured cells or animal brain tissue.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptors) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: A serial two-fold dilution of the antimicrobial agent (e.g., this compound hybrid) is prepared in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.

Conclusion

This compound and its derivatives exhibit a range of promising biological activities, including analgesic, antimicrobial, and melanogenesis-inhibiting properties. The data presented in this guide provides a foundation for its further investigation as a therapeutic lead compound. However, critical data, particularly the in vivo dose-response for its analgesic effects, are needed to fully validate its potential and guide future drug development efforts. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research in this area.

References

Comparative Spectroscopic Analysis of Chimonanthine Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the spectroscopic properties of Chimonanthine stereoisomers. It includes a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the identification and characterization of these complex natural products.

This compound, a dimeric pyrrolidinoindoline alkaloid, exists as a meso compound and a pair of enantiomers, (+)-chimonanthine and (-)-chimonanthine. The stereochemistry of these molecules significantly influences their biological activity, making their accurate identification and differentiation crucial in drug discovery and development. This guide focuses on the comparative analysis of these stereoisomers using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, chiroptical methods (specific rotation and circular dichroism), and mass spectrometry.

Data Presentation: A Comparative Overview

The following tables summarize the key spectroscopic data for the stereoisomers of this compound. This information has been compiled from various literature sources. It is important to note that slight variations in reported values can occur due to differences in experimental conditions, such as solvent and instrument calibration.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton(+)-Chimonanthine(-)-Chimonanthinemeso-Chimonanthine (Nb-desmethyl)[1]
H-24.46 (s)4.46 (s)4.97 (s)
H-2'4.46 (s)4.46 (s)4.46 (s)
H-46.41 (d, J = 7.7 Hz)6.41 (d, J = 7.7 Hz)6.40 (d, J = 7.7 Hz)
H-4'6.41 (d, J = 7.7 Hz)6.41 (d, J = 7.7 Hz)6.41 (d, J = 7.9 Hz)
H-56.90 (m)6.90 (m)6.93 (m)
H-5'6.90 (m)6.90 (m)6.93 (m)
H-66.50 (m)6.50 (m)6.51 (m)
H-6'6.50 (m)6.50 (m)6.51 (m)
H-76.90 (m)6.90 (m)6.93 (m)
H-7'6.90 (m)6.90 (m)6.93 (m)
H-8a2.72 (m)2.72 (m)2.72 (m)
H-8a'2.72 (m)2.72 (m)2.72 (m)
H-8b2.05 (dd, J = 10.0, 1.8 Hz)2.05 (dd, J = 10.0, 1.8 Hz)2.01 (dd, J = 10.0, 1.8 Hz)
H-8b'2.05 (dd, J = 10.0, 1.8 Hz)2.05 (dd, J = 10.0, 1.8 Hz)2.01 (dd, J = 10.0, 1.8 Hz)
N-Me2.30 (s)2.30 (s)2.30 (s)
N-H3.85 (s)3.85 (s)3.85 (s)

Note: Data for meso-chimonanthine is for the closely related Nb-desmethyl derivative, which provides a strong indication of the expected chemical shifts.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon(+)-Chimonanthine(-)-Chimonanthinemeso-Chimonanthine (Nb-desmethyl)[1]
C-283.483.483.4
C-2'83.483.480.1
C-3a64.064.064.4
C-3a'64.064.063.6
C-3b151.6151.6151.6
C-3b'151.6151.6151.6
C-4108.8108.8108.8
C-4'108.8108.8108.4
C-5128.1128.1128.1
C-5'128.1128.1128.1
C-6118.5118.5118.8
C-6'118.5118.5118.3
C-7131.5131.5131.5
C-7'131.5131.5131.4
C-7a124.5124.5124.7
C-7a'124.5124.5124.3
C-852.252.252.2
C-8'52.252.245.6
C-8a37.337.338.0
C-8a'37.337.336.5
N-Me35.735.735.7

Table 3: Chiroptical and Mass Spectrometry Data

Parameter(+)-Chimonanthine(-)-Chimonanthinemeso-Chimonanthine
Specific Rotation ([α]D) Positive valueNegative value0
Circular Dichroism (CD) Mirror image of (-)-isomerMirror image of (+)-isomerNo CD signal
Mass Spectrometry (HRMS) m/z: 333.2087 [M+H]⁺m/z: 333.2087 [M+H]⁺m/z: 333.2087 [M+H]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound stereoisomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024-4096 scans).

  • 2D NMR Experiments (COSY, HSQC, HMBC):

    • Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H spin-spin coupling networks.

    • Run Heteronuclear Single Quantum Coherence (HSQC) to determine one-bond ¹H-¹³C correlations.

    • Conduct Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions (e.g., exponential multiplication) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal.

Chiroptical Methods

Specific Rotation

  • Sample Preparation: Accurately weigh a precise amount of the this compound enantiomer (e.g., 10 mg) and dissolve it in a known volume of a suitable solvent (e.g., chloroform or methanol) in a volumetric flask to obtain a specific concentration (c, in g/100 mL).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

  • Measurement:

    • Calibrate the instrument with the pure solvent.

    • Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution.

    • Measure the observed optical rotation (α) at a constant temperature (typically 20 or 25 °C).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the this compound enantiomer in a UV-transparent solvent (e.g., methanol or acetonitrile) with a concentration that gives a maximum UV absorbance of approximately 1.0.

  • Instrumentation: Employ a CD spectropolarimeter.

  • Measurement:

    • Record a baseline spectrum with the pure solvent.

    • Acquire the CD spectrum of the sample over a suitable wavelength range (e.g., 200-400 nm).

    • Typical parameters: scanning speed of 50-100 nm/min, bandwidth of 1-2 nm, and an appropriate number of accumulations to improve the signal-to-noise ratio.

  • Data Presentation: The data is typically presented as molar ellipticity ([θ]) in deg·cm²·dmol⁻¹ versus wavelength (nm).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the this compound stereoisomer in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Analysis:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the accurate mass of the molecular ion.

  • Data Analysis: Compare the measured accurate mass with the calculated theoretical mass for the elemental formula of this compound (C₂₂H₂₆N₄) to confirm its molecular formula.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of this compound stereoisomers and the general signaling pathway concept for structure-activity relationship studies.

G Workflow for Comparative Spectroscopic Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Comparison & Interpretation Isolation & Purification Isolation & Purification Stereoisomer Samples Stereoisomer Samples Isolation & Purification->Stereoisomer Samples NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Stereoisomer Samples->NMR (1H, 13C, 2D) Chiroptical (Specific Rotation, CD) Chiroptical (Specific Rotation, CD) Stereoisomer Samples->Chiroptical (Specific Rotation, CD) Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Stereoisomer Samples->Mass Spectrometry (HRMS) Comparative Data Tables Comparative Data Tables NMR (1H, 13C, 2D)->Comparative Data Tables Chiroptical (Specific Rotation, CD)->Comparative Data Tables Mass Spectrometry (HRMS)->Comparative Data Tables Structure Elucidation Structure Elucidation Comparative Data Tables->Structure Elucidation Stereochemical Assignment Stereochemical Assignment Structure Elucidation->Stereochemical Assignment

Caption: Workflow for the analysis of this compound stereoisomers.

G Structure-Activity Relationship Concept This compound Stereoisomers This compound Stereoisomers Biological Target Biological Target This compound Stereoisomers->Biological Target Binding Affinity Biological Response Biological Response Biological Target->Biological Response Signal Transduction

References

Safety Operating Guide

Navigating the Safe Disposal of Chimonanthine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols is paramount. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Chimonanthine, a pyrrolidinoindoline alkaloid. Due to the absence of a specific Safety Data Sheet (SDS) detailing its unique hazards, this compound should be handled with caution as a potentially hazardous substance. The following procedures are based on established best practices for the disposal of research-grade chemicals.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding with any disposal.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is provided below. This information is essential for understanding the nature of the substance you are handling.

PropertyValueSource
Molecular FormulaC22H26N4PubChem[1][2]
Molecular Weight346.5 g/mol PubChem[1][2]
Physical DescriptionSolidPubChem[1]
Melting Point188 - 189 °CPubChem[1]
CAS Number5545-89-1PubChem[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, from personal protection to final removal from the laboratory.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is crucial to be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Wear nitrile or other chemical-resistant gloves. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Body Protection: A lab coat is mandatory.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any fine particulates.

Step 2: Waste Segregation and Containerization

Proper segregation and containment are fundamental to safe waste management.[3]

  • Designated Container: All this compound waste, including contaminated materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity. Do not use abbreviations or chemical formulas.[3]

  • Compatibility: Ensure the waste container is compatible with this compound. For solid waste, a robust, sealable plastic or glass container is suitable.

  • No Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Step 3: Disposal of Solid this compound and Contaminated Materials
  • Pure Compound: Carefully transfer any unused or waste solid this compound into the designated hazardous waste container. Avoid creating dust.

  • Contaminated Labware: Disposable items such as weighing boats, pipette tips, and contaminated gloves should be placed directly into the solid hazardous waste container.[4]

Step 4: Disposal of this compound in Solution
  • Organic Solvents: Solutions of this compound in organic solvents should be collected in a designated "halogenated" or "non-halogenated" solvent waste container, as appropriate for the solvent used. The container label must include "this compound" in its list of contents.

  • Aqueous Solutions: Do not pour aqueous solutions containing this compound down the sanitary sewer.[5] Collect them in a designated aqueous hazardous waste container.

Step 5: Decontamination of Non-Disposable Glassware
  • Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to remove this compound residues.

  • Rinsate Collection: This initial rinsate is considered hazardous waste and must be collected and disposed of in the appropriate liquid hazardous waste container.[3][6]

  • Subsequent Cleaning: After the initial solvent rinse, the glassware can be washed with soap and water.

Step 6: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Area Evacuation: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.

  • Personal Protection: Don appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup: For a solid spill, carefully sweep or wipe up the material to avoid generating dust and place it in the hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), and then place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and your institution's EHS department.

Step 7: Final Storage and Disposal
  • Secure Storage: Keep the hazardous waste container sealed and stored in a designated, secure, and well-ventilated waste accumulation area within the laboratory.[3]

  • Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Chimonanthine_Disposal_Workflow start Start: this compound Waste Generated ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Identify Waste Type ppe_check->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid decon_glassware Contaminated Glassware waste_type->decon_glassware Glassware collect_solid Step 2 & 3: Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid check_solvent Identify Solvent Type liquid_waste->check_solvent rinse_glassware Step 5: Rinse with Solvent decon_glassware->rinse_glassware store_waste Step 7: Store Sealed Container in Designated Area collect_solid->store_waste organic_solvent Organic Solvent check_solvent->organic_solvent Organic aqueous_solution Aqueous Solution check_solvent->aqueous_solution Aqueous collect_organic Step 4: Collect in Labeled Organic Solvent Waste organic_solvent->collect_organic collect_aqueous Step 4: Collect in Labeled Aqueous Hazardous Waste aqueous_solution->collect_aqueous collect_organic->store_waste collect_aqueous->store_waste collect_rinsate Collect Rinsate in Liquid Hazardous Waste rinse_glassware->collect_rinsate wash_glassware Wash with Soap & Water collect_rinsate->wash_glassware end End: Waste Removed wash_glassware->end schedule_pickup Step 7: Contact EHS for Waste Pickup store_waste->schedule_pickup schedule_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chimonanthine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chimonanthine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.